Orphenadrine Citrate
Description
This compound is the citrate salt form of orphenadrine with a muscle relaxant property. Although the mechanism of action has not been fully elucidated, this compound appears to block cholinergic receptors, thereby interfering with the transmission of nerve impulses from the spinal cord to the muscles. It does not produce myoneural block, nor does it affect crossed extensor reflexes.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for pain.
See also: Orphenadrine (has active moiety); Aspirin; caffeine; this compound (component of).
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNTDFSPSQXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044678 | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>69.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4682-36-4, 4724-58-7 | |
| Record name | Orphenadrine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORPHENADRINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Orphenadrine Citrate in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a centrally acting skeletal muscle relaxant with a long history of clinical use for the relief of painful musculoskeletal conditions. Structurally related to diphenhydramine, it belongs to the ethanolamine class of antihistamines.[1] However, its therapeutic effects extend beyond simple histamine antagonism, involving a complex interplay of multiple pharmacological actions within the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects relevant to skeletal muscle relaxation and analgesia. We will delve into its multifaceted receptor interactions, modulation of descending pain pathways, and ion channel blockade. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Multimodal Mechanism of Action
The primary therapeutic benefit of this compound in the context of skeletal muscle spasm is not derived from a direct action on the muscle tissue itself, but rather from its centrally mediated effects.[2][4] The drug's efficacy is attributed to a combination of anticholinergic, NMDA receptor antagonistic, antihistaminic, and sodium channel blocking properties, as well as its influence on descending monoaminergic pain pathways.
Anticholinergic (Antimuscarinic) Activity
Orphenadrine is a nonselective muscarinic acetylcholine receptor (mAChR) antagonist. In conditions of muscle spasm, there can be hyperactivity of cholinergic pathways in the CNS, contributing to increased muscle tone. By blocking muscarinic receptors, orphenadrine is thought to counteract this excessive cholinergic stimulation, leading to a reduction in efferent motor neuron firing and subsequent muscle relaxation. While its anticholinergic potency is reported to be approximately 58% that of atropine, specific binding affinities for the individual muscarinic receptor subtypes (M1-M5) are not extensively documented in readily available literature.
NMDA Receptor Antagonism
Orphenadrine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain transmission. It binds to the phencyclidine (PCP) binding site within the NMDA receptor channel. By blocking the NMDA receptor, orphenadrine can attenuate the transmission of nociceptive signals in the spinal cord and other CNS regions, contributing to its analgesic effect. This action is particularly relevant in conditions of chronic pain and hyperalgesia, where NMDA receptor activity is often upregulated.
Histamine H1 Receptor Antagonism
As a derivative of diphenhydramine, orphenadrine possesses histamine H1 receptor antagonist properties. While its antihistaminic activity is considered weaker than its anticholinergic effects, it may contribute to the overall therapeutic profile, potentially through sedative effects and modulation of central neurotransmission. Centrally acting H1 antagonists have been shown to possess analgesic properties, and this may be a contributing factor to orphenadrine's efficacy.
Sodium Channel Blockade
Orphenadrine has been demonstrated to block voltage-gated sodium channels, an action that is increasingly recognized as a significant contributor to its analgesic effects. It exhibits inhibitory activity on several sodium channel subtypes, including those critically involved in pain signaling (Nav1.7, Nav1.8, and Nav1.9) and the primary sodium channel in skeletal muscle (Nav1.4). By blocking these channels, orphenadrine can reduce the generation and propagation of action potentials in nociceptive pathways.
Modulation of Descending Monoaminergic Pathways
There is evidence to suggest that orphenadrine's antinociceptive effects are, in part, mediated by its influence on descending monoaminergic pain modulatory pathways, specifically the raphe-spinal serotonergic system. Studies have shown that the depletion of serotonin can reduce the analgesic effect of orphenadrine. This suggests that orphenadrine may enhance the activity of these descending inhibitory pathways, which play a crucial role in suppressing nociceptive transmission at the level of the spinal cord dorsal horn. Additionally, orphenadrine has been shown to inhibit the reuptake of norepinephrine, which would also enhance descending inhibitory signaling.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of orphenadrine for its various molecular targets.
Table 1: Receptor Binding Affinities and Inhibitory Concentrations of Orphenadrine
| Target | Parameter | Value | Species/Tissue |
| NMDA Receptor | Ki | 6.0 µM | Human Frontal Cortex |
| IC50 | 16.2 µM | Cultured Superior Colliculus Neurons | |
| Norepinephrine Transporter | Ki | 1.05 µM | Rat Vas Deferens Membranes |
Data obtained from radioligand binding assays and patch-clamp electrophysiology.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of orphenadrine's mechanism of action.
Radioligand Competition Binding Assay for NMDA Receptors
Objective: To determine the binding affinity (Ki) of orphenadrine for the NMDA receptor.
Protocol:
-
Membrane Preparation: Homogenates of post-mortem human frontal cortex are prepared. The tissue is homogenized in a buffered solution and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: [3H]MK-801, a high-affinity NMDA receptor channel blocker.
-
Competitor: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled NMDA receptor ligand (e.g., MK-801) to determine non-specific binding.
-
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of orphenadrine in a multi-well plate. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of orphenadrine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channels
Objective: To characterize the inhibitory effects of orphenadrine on voltage-gated sodium channels.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the desired human sodium channel subtype (e.g., Nav1.4).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual transfected cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.
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Voltage-Clamp Protocol: The membrane potential of the cell is clamped at a holding potential (e.g., -100 mV). A series of voltage steps are applied to elicit sodium currents.
-
Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.
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Data Acquisition: Sodium currents are recorded before and after the application of orphenadrine.
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Data Analysis: The peak sodium current amplitude is measured at each voltage step. The concentration-response curve for orphenadrine's inhibition of the sodium current is plotted to determine the IC50 value. The voltage- and use-dependence of the block can also be investigated by varying the holding potential and the frequency of stimulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for investigating orphenadrine's mechanism of action.
Figure 1: A diagram illustrating the multifaceted mechanism of action of this compound in the CNS.
Figure 2: A simplified workflow for a radioligand competition binding assay.
Conclusion
The mechanism of action of this compound is complex and multifaceted, involving interactions with multiple receptor systems, ion channels, and descending pain modulatory pathways within the central nervous system. Its efficacy as a skeletal muscle relaxant and analgesic stems from the synergistic effects of its anticholinergic, NMDA receptor antagonist, antihistaminic, and sodium channel blocking properties. A deeper understanding of these intricate mechanisms is crucial for the rational design of novel therapeutics for pain and neuromuscular disorders. Further research is warranted to fully elucidate the specific contributions of each pharmacological action to the overall clinical profile of orphenadrine and to identify more selective agents with improved therapeutic indices.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Orphenadrine Citrate Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of orphenadrine citrate powder. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API). All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations of logical relationships and experimental workflows.
General Information and Chemical Properties
This compound is the citrate salt of orphenadrine, a tertiary amine that is a phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol.[1] It is a white or almost white, practically odorless, crystalline powder with a bitter taste.[2][3] This centrally acting skeletal muscle relaxant functions as a muscarinic antagonist.[4][5]
Table 1: Chemical and Molecular Data for this compound
| Property | Value | References |
| Chemical Name | N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
| Molecular Formula | C₂₄H₃₁NO₈ (C₁₈H₂₃NO·C₆H₈O₇) | |
| Molecular Weight | 461.5 g/mol | |
| CAS Number | 4682-36-4 | |
| Chiral Centers | 1 |
Physicochemical and Thermal Properties
The physicochemical properties of this compound are critical to its formulation, stability, and bioavailability.
Table 2: Physicochemical and Thermal Data for this compound Powder
| Property | Value | References |
| Physical State | White to off-white, crystalline solid powder | |
| Melting Point | 132-138 °C | |
| Boiling Point | 363 °C | |
| pH (1% soln/water) | 5.0 - 6.0 | |
| Log P (Orphenadrine base) | 3.77 | |
| Polymorphism | Studies indicate an absence of polymorphism. |
Solubility Profile
This compound exhibits varied solubility depending on the solvent system.
Table 3: Solubility of this compound
| Solvent | Solubility Description | Quantitative Value | References |
| Water | Sparingly soluble | ~1 in 70 parts; >69.2 µg/mL at pH 7.4 | |
| Ethanol (96%) | Slightly soluble | - | |
| Methanol | Partially soluble | - | |
| n-Octanol | Partially soluble | - | |
| Propylene Glycol | Soluble | - | |
| Chloroform | Soluble (hydrochloride salt) | - | |
| Diethyl Ether | Insoluble | - | |
| Dimethyl Sulfoxide (DMSO) | Soluble | 92 mg/mL at 25°C | |
| Acetonitrile | Slightly soluble (with heating) | - |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on standard pharmacopeial and analytical chemistry practices.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the crystalline powder transitions to a liquid state.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound powder is placed in a mortar and finely ground to ensure homogeneity.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-4 mm.
-
Measurement:
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
The apparatus is then allowed to cool. A fresh sample is prepared and heated rapidly to about 10-15 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.
-
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound powder is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is removed from the shaker bath and allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then centrifuged to remove any remaining suspended particles.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant (pKa) of the ionizable groups in this compound.
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
Procedure:
-
Instrument Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).
-
Titration: The solution is placed in the reaction vessel with the pH electrode and a magnetic stir bar. The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point(s) of the curve correspond to the pKa value(s) of the compound. The procedure should be repeated at least three times to ensure reproducibility.
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the physicochemical characterization of this compound powder.
References
- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound USP - PCCA [pccarx.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. This compound | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Crystalline Landscape of Orphenadrine Citrate: A Technical Guide to Polymorph Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Orphenadrine citrate, a skeletal muscle relaxant, presents a curious case in the study of polymorphism—the ability of a solid material to exist in multiple crystalline forms. While the existence of true polymorphs of this compound is a subject of some debate in scientific literature, this guide provides a comprehensive overview of the reported methods for their synthesis and the analytical techniques employed for their characterization. Understanding the potential for polymorphism is critical in drug development, as different polymorphs can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a pharmaceutical product.
Synthesis of this compound Crystalline Forms
The primary method reported for the preparation of different crystalline forms of this compound is recrystallization from various solvent systems.[1][2] This technique relies on the principle that the solubility of a compound changes with temperature and the nature of the solvent, allowing for the controlled formation of crystals with potentially different internal lattice structures.
General Recrystallization Protocol
A supersaturated solution is the starting point for crystallization. The general steps are as follows:
-
Dissolution: Dissolve 10 g of this compound in a minimal amount of a selected solvent or solvent system in a conical flask. Heating on a water bath can be employed to facilitate dissolution.[1]
-
Supersaturation: Gradually add more solvent while heating until the drug is completely dissolved, creating a supersaturated solution.[1]
-
Filtration: Filter the hot, supersaturated solution to remove any particulate matter.[1]
-
Crystallization: Allow the solution to cool, which will induce crystallization. Different cooling methods (e.g., slow cooling, rapid cooling) can be employed to potentially isolate different polymorphic forms.
-
Isolation and Drying: The resulting crystals are then isolated, typically by filtration, and dried.
While specific solvent systems for this compound are not extensively detailed in the available literature, the process of polymorph screening typically involves a wide range of solvents with varying polarities.
Characterization of Crystalline Forms
A combination of analytical techniques is essential to identify and characterize the obtained crystalline forms. The primary methods include Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).
Analytical Techniques and Expected Observations
| Analytical Technique | Purpose | Key Observations for this compound |
| Melting Point | To determine the temperature at which the solid form transitions to a liquid. Different polymorphs will have distinct melting points. | A reported melting point peak is 139.27°C. |
| Fourier Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. While polymorphs have the same chemical composition, differences in their crystal lattice can lead to subtle shifts in the vibrational frequencies of the functional groups. | The carbonyl (C=O) stretch is observed around 1728-1730 cm⁻¹, and the O-H stretching is seen in the range of 3300-2750 cm⁻¹. |
| Differential Scanning Calorimetry (DSC) | To measure the heat flow associated with thermal transitions as a function of temperature. This provides information on melting points and enthalpies of fusion, which are unique for each polymorph. | A reported endothermic peak at 139.27°C with an enthalpy of -129.51 J/g. |
| Powder X-ray Diffraction (PXRD) | To obtain a diffraction pattern unique to a specific crystalline structure. This is the most definitive method for identifying and distinguishing between different polymorphs. | Reported major peaks for different crystalline forms range from 4.26 Å to 4.49 Å, indicating variations in crystallinity and stability. |
Quantitative Data Summary
The following table summarizes the reported thermal characteristics of a crystalline form of this compound.
| Parameter | Value | Reference |
| Melting Point | 139.27°C | |
| Enthalpy of Fusion | -129.51 J/g |
The following table summarizes the key FTIR absorption bands for functional groups in this compound.
| Functional Group | Absorption Band (cm⁻¹) | Reference |
| Carbonyl (C=O) | 1728-1730 | |
| O-H | 3300-2750 |
Experimental and Logical Workflows
Polymorph Screening Workflow
The following diagram illustrates a typical workflow for polymorph screening.
Analytical Characterization Workflow
This diagram outlines the process of characterizing the obtained solid forms.
Discussion and Future Outlook
The study of this compound polymorphism highlights the complexities of solid-state chemistry. While one study has successfully reported the synthesis and characterization of different crystalline forms, another investigation concluded that the molecule does not exhibit polymorphism. This discrepancy could be attributed to various factors, including the specific solvent systems and crystallization conditions employed, the purity of the starting material, and the sensitivity of the analytical techniques used.
For drug development professionals, this underscores the importance of a thorough polymorph screen as a critical step in the pre-formulation phase. The potential for different crystalline forms, even if their existence is debated, necessitates a rigorous and well-documented investigation to ensure the selection of the most stable and appropriate form for development. This will ultimately contribute to the manufacturing of a consistent, safe, and effective drug product.
Future research should focus on a more exhaustive screening of crystallization conditions for this compound to definitively confirm or refute the existence of multiple polymorphs. Single-crystal X-ray diffraction studies would provide unequivocal proof of different crystal packing arrangements. Furthermore, a detailed investigation into the thermodynamic and kinetic relationships between any identified forms would be invaluable for establishing robust manufacturing and storage protocols.
References
Orphenadrine Citrate Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine is a tertiary amine compound, structurally related to diphenhydramine, with a well-established role as a skeletal muscle relaxant and an agent for treating drug-induced parkinsonism and muscle spasms.[1] Its pharmacological profile is complex, stemming from its interactions with multiple receptor systems, including muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[1][2] This multifaceted activity, often referred to as being a "dirty drug," presents both therapeutic opportunities and challenges in drug design.[3] Understanding the structure-activity relationship (SAR) of orphenadrine and its analogs is paramount for the rational design of more selective and efficacious therapeutic agents with minimized off-target effects.
This technical guide provides a comprehensive overview of the SAR studies of orphenadrine citrate, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways and experimental workflows.
Core Structure and Pharmacological Activity
Orphenadrine, chemically known as N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, possesses a characteristic benzhydryl ether scaffold.[1] Its activity is intrinsically linked to this core structure and the nature of its substituents.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the available quantitative data for orphenadrine and its analogs at its primary receptor targets. The data is primarily derived from radioligand binding assays, which measure the affinity of a compound for a specific receptor.
Table 1: Muscarinic Receptor Binding Affinities of Orphenadrine and Related Compounds
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| Orphenadrine | Non-selective | Potent (58% of atropine) | Not specified | |
| Diphenhydramine | Non-selective | High affinity | Not specified |
Table 2: Histamine H1 Receptor Binding Affinities of Orphenadrine and Related Compounds
| Compound | Ki (nM) | Test System | Reference |
| Orphenadrine | High affinity | Not specified | |
| Diphenhydramine | High affinity | Not specified |
Table 3: NMDA Receptor Binding Affinities of Orphenadrine
| Compound | Ki (µM) | Test System | Reference |
| Orphenadrine | 6.0 ± 0.7 | Human frontal cortex homogenates |
Key Structure-Activity Relationship Insights
Systematic studies on orphenadrine and its analogs, notably the seminal work by Harms and Nauta in 1960, have elucidated several key structural features that govern its pharmacological activity.
-
The Benzhydryl Moiety: The two aromatic rings are crucial for activity. The nature and position of substituents on these rings significantly influence potency and selectivity.
-
The Ether Linkage: The oxygen atom in the ether linkage is a critical pharmacophoric element.
-
The Amino Group: The tertiary amino group is essential for activity. The nature of the alkyl substituents on the nitrogen atom modulates potency and selectivity. Quaternary ammonium salts generally exhibit potent anticholinergic activity.
-
The Ethylene Chain: The two-carbon distance between the ether oxygen and the nitrogen atom is optimal for high affinity at muscarinic and histamine H1 receptors.
Experimental Protocols
The quantitative SAR data presented in this guide are primarily generated through competitive radioligand binding assays.
Competitive Radioligand Binding Assay for Muscarinic and Histamine H1 Receptors
Objective: To determine the binding affinity (Ki) of test compounds (orphenadrine analogs) for muscarinic and histamine H1 receptors.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Radioligands:
-
For Muscarinic Receptors: [³H]-QNB (Quinuclidinyl benzilate) or [³H]-NMS (N-methylscopolamine).
-
For Histamine H1 Receptors: [³H]-Mepyramine.
-
-
Receptor Source: Homogenates of tissues rich in the target receptors (e.g., rat brain cortex for muscarinic receptors, guinea pig cerebellum for H1 receptors) or cell lines expressing the recombinant human receptor subtypes.
-
Test Compounds: Orphenadrine and its analogs dissolved in an appropriate solvent.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: The receptor source is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Membrane homogenate to initiate the binding reaction.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Orphenadrine exerts its effects by modulating the signaling of its target receptors. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades.
References
In Vitro Pharmacological Profile of Orphenadrine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a multifaceted drug, historically classified as a skeletal muscle relaxant and an anticholinergic agent. Its complex pharmacological profile, however, extends beyond these initial classifications, revealing a broader spectrum of activity that includes interactions with key central nervous system targets. This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant laboratory workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Pharmacological Activities
This compound exerts its effects through modulation of several key biological targets. Its primary mechanisms of action identified through in vitro studies include antagonism of N-methyl-D-aspartate (NMDA) receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.[1][2][3] Furthermore, it has been shown to inhibit the reuptake of norepinephrine and dopamine and to block voltage-gated sodium and potassium channels.[4][5]
Data Presentation: Quantitative In Vitro Pharmacological Data
The following tables summarize the available quantitative data for the interaction of this compound with its various molecular targets. These values, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), provide a quantitative measure of the drug's potency at these sites.
Table 1: Receptor Binding Affinities of this compound
| Target Receptor | Ligand/Assay | Preparation | Ki (µM) | IC50 (µM) | Reference |
| NMDA Receptor (PCP binding site) | [3H]MK-801 Binding | Postmortem human frontal cortex homogenates | 6.0 ± 0.7 | - | |
| Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | Porcine Aortic Endothelial (PAE) cells expressing hDAT | - | ~10 | |
| Muscarinic Acetylcholine Receptors | Not specified | Not specified | Nonselective antagonist | - | |
| Histamine H1 Receptor | Not specified | Not specified | Antagonist | >100 (for arachidonic acid release) |
Table 2: Ion Channel Interactions of this compound
| Ion Channel | Cell Line | Method | IC50 (µM) | Key Findings | Reference |
| HERG Potassium Channel | HEK 293 cells | Whole-cell patch clamp | 0.85 | Concentration-dependent inhibition. | Not specified in snippets |
| Voltage-Gated Sodium Channels (Nav1.1, Nav1.5, Nav1.7, Nav1.8, Nav1.9) | HEK293 cells, rat DRG sensory neurons | Whole-cell patch clamp | Not specified | Concentration-, voltage-, and frequency-dependent inhibition. Binds to the local anesthetic receptor site. |
Table 3: Enzyme and Transporter Inhibition by this compound
| Enzyme/Transporter | Substrate/Marker Activity | Preparation | Inhibition | Ki (µM) | IC50 (µM) | Reference |
| Norepinephrine Transporter (NET) | [3H]-dl-noradrenaline uptake | Rat atria | Potent inhibitor | - | - | |
| Cytochrome P450 2B6 (CYP2B6) | Bupropion hydroxylation | Human liver microsomes | Strong inhibition (45-57%) | - | - | Not specified in snippets |
| Cytochrome P450 2D6 (CYP2D6) | Dextromethorphan O-demethylation | Human liver microsomes | Strong inhibition (80-90%) | - | - | Not specified in snippets |
| Cytochrome P450 2C9 (CYP2C9) | Not specified | Human liver microsomes | Strong inhibition | - | - | Not specified in snippets |
| Cytochrome P450 1A2 (CYP1A2) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |
| Cytochrome P450 2A6 (CYP2A6) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |
| Cytochrome P450 3A4 (CYP3A4) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |
| Cytochrome P450 2C19 (CYP2C19) | Not specified | Human liver microsomes | Partial inhibition | - | - | Not specified in snippets |
| P-450 PB-B/D (rat) | Androstenedione 16 beta-hydroxylase | PB-induced rat hepatic microsomes | Significant and selective inhibition | - | 90 (0.06 with preincubation) | Not specified in snippets |
| P-450 PB-B/D (rat) | Pentoxyresorufin O-depentylation | PB-induced rat hepatic microsomes | Potent mixed-type inhibition | 3.8 (0.13 with preincubation) | - | Not specified in snippets |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a representative method for determining the binding affinity of this compound to the NMDA receptor, based on competitive binding with a radiolabeled ligand.
1. Preparation of Human Frontal Cortex Homogenates:
-
Postmortem human frontal cortex tissue is obtained and stored at -80°C.
-
Tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a fixed concentration of the radioligand [3H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol describes a general method for assessing the inhibitory effects of this compound on voltage-gated ion channels, such as HERG potassium channels or various sodium channel subtypes, expressed in a heterologous system.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions (e.g., 37°C, 5% CO2).
-
The cells are transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., hERG, Nav1.7). A reporter gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution containing physiological ion concentrations.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.
3. Voltage Protocols and Drug Application:
-
Specific voltage protocols are applied to elicit ion currents through the channel of interest. For example, for voltage-gated sodium channels, a series of depolarizing voltage steps can be applied from the holding potential.
-
After obtaining stable baseline currents, the extracellular solution containing a known concentration of this compound is perfused into the recording chamber.
-
The effect of this compound on the ion channel currents is recorded. To assess concentration-dependency, multiple concentrations of the drug are applied.
-
To investigate voltage- and frequency-dependence of the block, the holding potential and the frequency of the depolarizing pulses are varied.
4. Data Analysis:
-
The peak current amplitude in the presence of this compound is compared to the control amplitude to determine the percentage of inhibition.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response equation.
Cytochrome P450 Inhibition Assay
This protocol outlines a method to evaluate the inhibitory potential of this compound on various cytochrome P450 (CYP) isoforms using human liver microsomes.
1. Preparation of Reaction Mixtures:
-
The assay is typically conducted in a 96-well plate format.
-
A reaction mixture is prepared containing human liver microsomes, a specific substrate for the CYP isoform of interest (e.g., bupropion for CYP2B6), and a NADPH-generating system (to provide the necessary cofactor for CYP activity).
-
This compound is added to the reaction mixtures at various concentrations. A control group without orphenadrine is also included.
2. Incubation:
-
The reaction is initiated by the addition of the NADPH-generating system.
-
The plate is incubated at 37°C for a specific period (e.g., 15-60 minutes), allowing the CYP enzyme to metabolize the substrate.
3. Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
The plate is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the metabolites, is collected for analysis.
4. Metabolite Quantification:
-
The concentration of the metabolite formed is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The amount of metabolite produced in the presence of this compound is compared to the amount produced in the control group.
5. Data Analysis:
-
The percentage of inhibition of CYP activity is calculated for each concentration of this compound.
-
The IC50 value, representing the concentration of orphenadrine that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the orphenadrine concentration and fitting the data to a suitable model.
-
For mechanism-based inhibition, a pre-incubation step with orphenadrine and NADPH prior to the addition of the substrate is included to assess time-dependent inactivation of the enzyme.
Mandatory Visualizations
The following diagrams, generated using the DOT language, provide visual representations of key concepts related to the in vitro pharmacology of this compound.
Signaling Pathways
Caption: Orphenadrine's multifaceted interactions with various receptors, ion channels, and transporters.
Experimental Workflow
Caption: A generalized workflow for in vitro pharmacological assays.
Logical Relationships
Caption: Logical relationships between orphenadrine's actions and their outcomes.
Conclusion
The in vitro pharmacological profile of this compound is complex, characterized by its interaction with a range of molecular targets. This polypharmacology likely contributes to both its therapeutic effects as a muscle relaxant and analgesic, and its potential for side effects and drug-drug interactions. The data and protocols presented in this guide offer a foundational understanding for further research and development involving this compound. A thorough characterization of its activity on a wider array of targets and a deeper understanding of the interplay between its various mechanisms will be crucial for optimizing its therapeutic potential and ensuring its safe use.
References
- 1. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - PMC [pmc.ncbi.nlm.nih.gov]
Orphenadrine Citrate: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of orphenadrine citrate. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the synthesis of the compound, its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and key clinical findings. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal assays are described, and signaling pathways and developmental timelines are visualized using Graphviz diagrams to facilitate a deeper understanding of this centrally acting muscle relaxant.
Discovery and Historical Development
Orphenadrine, an analog of the first-generation antihistamine diphenhydramine, was discovered in the 1940s by Dr. George Rieveschl, the same chemist who had synthesized diphenhydramine.[1] While working at Parke-Davis as the Director of Research, Rieveschl led the development of orphenadrine.[1] It was first approved for medical use in the United States in 1957.[2] Initially, and prior to the advent of drugs like amantadine in the late 1960s, anticholinergic agents such as orphenadrine were a primary treatment for Parkinson's disease.[1] Over time, its primary indication has shifted to the relief of discomfort associated with acute, painful musculoskeletal conditions.[2]
The development of this compound can be visualized as a progression from its chemical conception to its clinical application.
References
Orphenadrine Citrate Receptor Binding Affinity Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a versatile therapeutic agent with a well-established role as a centrally acting skeletal muscle relaxant. Its pharmacological activity, however, extends beyond muscle relaxation, encompassing anticholinergic, antihistaminic, and local anesthetic properties. These diverse effects are a direct consequence of its interaction with multiple receptor systems within the central and peripheral nervous systems. A thorough understanding of orphenadrine's receptor binding profile is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics with improved selectivity.
This technical guide provides a comprehensive overview of this compound's receptor binding affinity, presenting quantitative data in a clear, comparative format. It further details the experimental protocols for key binding assays and visualizes the associated signaling pathways and experimental workflows to offer a complete resource for researchers in pharmacology and drug development.
Quantitative Receptor Binding Affinity
The binding affinity of this compound has been characterized at several key receptors, contributing to its complex pharmacological profile. The following tables summarize the available quantitative data (Kᵢ and IC₅₀ values). Due to the limited availability of comprehensive binding data for orphenadrine across all relevant receptors, data for the structurally similar first-generation antihistamine, diphenhydramine, is included for contextual comparison. It is crucial to note that while structurally related, the binding affinities of these two compounds are not identical.
Table 1: this compound Receptor Binding Affinity
| Receptor/Transporter | Ligand/Assay | Kᵢ (µM) | IC₅₀ (µM) | Species/Tissue | Reference |
| NMDA Receptor (PCP site) | [³H]MK-801 | 6.0 ± 0.7 | - | Human Frontal Cortex | [1] |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | 1.05 ± 0.20 | - | Rat Vas Deferens Membranes | [2] |
| Norepinephrine Uptake | [³H]noradrenaline | - | 14.2 ± 2.3 | Rat Vas Deferens | [2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Diphenhydramine Receptor Binding Affinity (for contextual comparison)
| Receptor/Transporter | Kᵢ (nM) | Species |
| Histamine H₁ | 16 | Human |
| Muscarinic M₁ | 83 | Human |
| Muscarinic M₂ | 200 | Human |
| Muscarinic M₃ | 130 | Human |
| Muscarinic M₄ | 240 | Human |
| Muscarinic M₅ | 130 | Human |
| Serotonin Transporter (SERT) | 99 | Human |
| Norepinephrine Transporter (NET) | 3,300 | Human |
| Dopamine Transporter (DAT) | 2,000 | Human |
| α₁-Adrenergic | 340 | Rat |
| α₂-Adrenergic | 9,100 | Rat |
| Dopamine D₁ | >10,000 | Rat |
| Dopamine D₂ | 3,800 | Rat |
| Serotonin 5-HT₂A | 1,000 | Rat |
Note: This data is for diphenhydramine and is provided as a reference due to its structural similarity to orphenadrine. A study has suggested that both drugs have a similar affinity for H1 receptors.[3]
Signaling Pathways
Orphenadrine's therapeutic effects and side-effect profile are intrinsically linked to its modulation of various signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the receptors targeted by orphenadrine.
References
Early-Phase Research on Orphenadrine Citrate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a derivative of diphenhydramine, is a well-established pharmacological agent primarily used as a skeletal muscle relaxant and for the management of Parkinson's disease.[1] Its mechanism of action is complex, involving nonselective antagonism of muscarinic acetylcholine (mACh) receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2] Early-phase research has explored the synthesis and pharmacological profiles of its derivatives, primarily focusing on its metabolites, to understand their contribution to the parent drug's activity and to explore potential new therapeutic applications. This technical guide provides an in-depth overview of the core findings in this area, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Orphenadrine Derivatives: Metabolites
The primary metabolic pathway for orphenadrine involves sequential N-demethylation, leading to the formation of two key derivatives: N-demethylorphenadrine (also known as tofenacin) and N,N-didemethylorphenadrine.[3] Aromatic hydroxylation of the phenyl or tolyl rings also occurs.[3] These metabolites are pharmacologically active and contribute to the overall therapeutic and side-effect profile of orphenadrine.
Synthesis of Orphenadrine and its Derivatives
The synthesis of orphenadrine is a well-established process. The preparation of its primary metabolites, for research and evaluation purposes, follows logical demethylation steps.
Synthesis of Orphenadrine
Orphenadrine can be prepared by the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol.
Synthesis of N-demethylorphenadrine and N,N-didemethylorphenadrine
While specific, detailed synthetic protocols for the express purpose of creating these metabolites for standalone early-phase research are not extensively detailed in recent literature, their synthesis for pharmacological study was reported by Den Besten et al. in 1970. The general principle involves the demethylation of the tertiary amine of orphenadrine.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for orphenadrine and its primary derivatives, focusing on their interactions with key receptor targets.
Table 1: Receptor Binding Affinity of Orphenadrine
| Compound | Receptor Target | Assay Type | Ki (μM) | Reference |
| Orphenadrine | NMDA Receptor (PCP binding site) | [3H]MK-801 Binding | 6.0 ± 0.7 |
Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vivo Pharmacokinetic Parameters of Orphenadrine Metabolites in Camels
| Metabolite | Molecular Ion (m/z) | Metabolic Pathway | Reference |
| N-desmethyl-orphenadrine | 255 | N-dealkylation | |
| N,N-didesmethyl-orphenadrine | 241 | N-didesmethylation | |
| hydroxyl-orphenadrine | 285 | Hydroxylation |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-phase research of orphenadrine and its derivatives.
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity of orphenadrine and its derivatives to the phencyclidine (PCP) binding site of the NMDA receptor.
Protocol (based on Kornhuber et al., 1995):
-
Tissue Preparation: Homogenates of postmortem human frontal cortex are prepared.
-
Radioligand: [3H]MK-801 is used as the radioligand, which specifically binds to the PCP site of the NMDA receptor.
-
Incubation: Tissue homogenates are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (orphenadrine or its derivatives).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Metabolism Study in Camels
Objective: To identify and characterize the metabolites of orphenadrine in a living organism.
Protocol (based on Wasfi et al.):
-
Animal Model: Camels (Camelus dromedarius) are used as the animal model.
-
Drug Administration: A single intravenous dose of orphenadrine aspartate is administered.
-
Sample Collection: Urine samples are collected at various time points post-administration.
-
Extraction: Metabolites are extracted from the urine using a liquid-liquid extraction method.
-
Analysis: The extracted samples are analyzed by gas chromatography/mass spectrometry (GC/MS) to identify the chemical structures of the metabolites based on their mass-to-charge ratio (m/z).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by orphenadrine and its derivatives, as well as a typical workflow for their preclinical evaluation.
Caption: Orphenadrine Signaling Pathway
Caption: Preclinical Research Workflow
Conclusion
The early-phase research on orphenadrine derivatives has primarily focused on its N-demethylated metabolites. These compounds retain pharmacological activity and contribute to the overall effects of the parent drug. The primary mechanisms of action for orphenadrine and its derivatives involve the antagonism of NMDA and muscarinic receptors, leading to their therapeutic effects in muscle spasms and Parkinsonism. Further research into novel derivatives could explore modifications to enhance receptor subtype selectivity, potentially leading to improved therapeutic profiles with fewer side effects. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.
References
Orphenadrine Citrate: A Technical Guide to its Anticholinergic Properties in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate, a derivative of diphenhydramine, is a well-established pharmacological agent with a primary role as a centrally acting skeletal muscle relaxant.[1] Beyond its clinical applications in treating muscle spasms and Parkinsonism, this compound serves as a valuable tool in research settings due to its significant anticholinergic properties.[2][3] This technical guide provides an in-depth exploration of this compound's role as an anticholinergic agent, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its impact on cholinergic signaling pathways.
Mechanism of Action
This compound exerts its anticholinergic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological functions. Orphenadrine binds to these receptors, thereby blocking the action of the endogenous neurotransmitter, acetylcholine (ACh). This blockade of cholinergic transmission is the basis for its use in conditions characterized by cholinergic overactivity, such as certain extrapyramidal disorders.
In addition to its antimuscarinic activity, orphenadrine is also known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties.
Quantitative Pharmacological Data
The affinity of orphenadrine for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. This data is crucial for understanding its selectivity profile.
| Receptor Subtype | Orphenadrine Kd (nM) |
| M1 | 48 |
| M2 | 213 |
| M3 | 120 |
| M4 | 170 |
| M5 | 129 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.
Orphenadrine also exhibits antagonist activity at the NMDA receptor, with a reported Ki value of 6.0 ± 0.7 µM in human frontal cortex homogenates. The IC50 value for the blockade of steady-state currents in cultured superior colliculus neurons was found to be 16.2 ± 1.6 µM.
Experimental Protocols
The characterization of this compound's anticholinergic properties involves a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay determines the affinity of orphenadrine for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of orphenadrine for each muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound.
-
Atropine (for determination of non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [³H]-NMS and membrane preparation.
-
Non-specific Binding: [³H]-NMS, membrane preparation, and a high concentration of atropine (e.g., 1 µM).
-
Competition: [³H]-NMS, membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of orphenadrine.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: Intracellular Calcium Mobilization
This assay assesses the ability of orphenadrine to inhibit the functional response (calcium release) induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the IC50 of orphenadrine for the inhibition of agonist-induced calcium mobilization.
Materials:
-
Cell line stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1 or HEK293-M3).
-
Carbachol (or another suitable muscarinic agonist).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: Wash the cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of carbachol (typically the EC80) into each well.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of orphenadrine.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Schild Analysis for Determining pA₂ Value
Schild analysis is a rigorous method to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the antagonist's affinity (pA₂ value), which is theoretically equal to the pKB for a competitive antagonist.
Objective: To determine the pA₂ value of orphenadrine, a measure of its potency as a competitive antagonist.
Experimental Setup: This analysis utilizes a functional assay, such as an isolated tissue bath preparation (e.g., guinea pig ileum) or a cell-based assay as described above.
Procedure:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.
-
Wash the preparation and allow it to return to baseline.
-
Add a fixed concentration of this compound and allow it to equilibrate.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of orphenadrine. The curve should be shifted to the right if orphenadrine is a competitive antagonist.
-
Repeat steps 2-4 with several increasing concentrations of orphenadrine.
-
Data Analysis:
-
Determine the EC50 of the agonist in the absence and presence of each concentration of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of orphenadrine on the x-axis.
-
Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA₂ value.
-
Visualizations
Experimental Workflow
Signaling Pathways
M1/M3/M5 Muscarinic Receptor (Gq-coupled) Signaling Pathway
References
- 1. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Analgesic Properties of Orphenadrine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine citrate, a compound traditionally recognized for its muscle relaxant effects, has demonstrated notable analgesic properties. This technical guide provides an in-depth review of the preliminary investigations into its pain-relieving capabilities. The document outlines the multifaceted mechanism of action, encompassing NMDA receptor antagonism, anticholinergic activity, and histamine H1 receptor antagonism. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a comprehensive summary of the available quantitative data. Furthermore, this guide visualizes the primary signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this compound's role in analgesia.
Introduction
This compound is a tertiary amine with a structural resemblance to diphenhydramine.[1] While its primary clinical application has been as a centrally acting skeletal muscle relaxant for musculoskeletal pain, evidence suggests an intrinsic analgesic effect independent of its muscle relaxant properties.[2] This guide synthesizes the current understanding of orphenadrine's analgesic actions, focusing on its pharmacological targets and the experimental evidence supporting its efficacy in various pain models.
Mechanism of Action
This compound's analgesic effects are attributed to its interaction with multiple receptor systems in the central nervous system.[3] This multi-target profile suggests a complex and potentially synergistic mechanism for pain modulation.
NMDA Receptor Antagonism
Orphenadrine acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site.[4] This action is significant in the context of pain, as NMDA receptors are pivotal in central sensitization, a key process in the development and maintenance of chronic pain states.[4] By blocking the NMDA receptor, orphenadrine can inhibit the downstream signaling cascade that leads to heightened neuronal excitability and pain perception.
Anticholinergic Activity
As a muscarinic acetylcholine receptor antagonist, orphenadrine's anticholinergic properties contribute to its analgesic and muscle relaxant effects. The cholinergic system is implicated in pain modulation, and the blockade of muscarinic receptors can influence nociceptive processing.
Histamine H1 Receptor Antagonism
Orphenadrine is also a histamine H1 receptor antagonist. Histamine is a key mediator in inflammatory processes and can directly activate nociceptors. By blocking H1 receptors, orphenadrine can attenuate the pro-inflammatory and pain-sensitizing effects of histamine.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical investigations into this compound's properties.
Table 1: Receptor Binding Affinity of Orphenadrine
| Receptor Target | Binding Affinity (Ki) | Reference |
| NMDA Receptor (PCP site) | 6.0 ± 0.7 µM |
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | Not specified | ng/mL | |
| Tmax (Time to Maximum Concentration) | Not specified | hours | |
| Half-life (t1/2) | Not specified | hours |
Note: Specific Cmax, Tmax, and half-life values for a single oral dose of this compound were not explicitly available in the reviewed literature. The provided references discuss bioequivalence studies of combination products or do not specify these parameters for orphenadrine alone.
Experimental Protocols
Preclinical Models of Analgesia
The formalin test is a widely used model to assess analgesic efficacy against both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II).
-
Animal Model: Male mice.
-
Procedure:
-
A solution of 1% formalin in saline is injected into the dorsal surface of the mouse's hind paw.
-
The time the animal spends licking the injected paw is recorded for two distinct periods:
-
Phase I (Neurogenic Pain): The first 5 minutes post-injection.
-
Phase II (Inflammatory Pain): From 20 to 30 minutes post-injection.
-
-
-
Orphenadrine Administration: Administered prior to the formalin injection.
-
Endpoint: Reduction in paw licking time compared to a control group. Orphenadrine has been shown to be effective in both phases of the formalin test, indicating its activity against both neurogenic and inflammatory pain.
The hot-plate test is a classic model for evaluating central analgesic activity.
-
Animal Model: Rodents (mice or rats).
-
Procedure:
-
The animal is placed on a metal plate maintained at a constant temperature (typically 50-55°C).
-
The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Orphenadrine Administration: Administered prior to placing the animal on the hot plate.
-
Endpoint: An increase in the latency to the nocifensive response compared to a control group.
Human Experimental Pain Model
This model is used to induce a state of heightened pain sensitivity (hyperalgesia) in healthy human volunteers to test the efficacy of analgesic compounds.
-
Subjects: Healthy adult volunteers.
-
Procedure:
-
A 1% capsaicin solution is applied topically under occlusion for 30 minutes to a defined area of the skin.
-
Pain is induced by CO2 laser pulses applied to the capsaicin-treated skin.
-
The pain response is measured using event-related Vertex-EEG recordings to assess both central and peripheral components of the pain response.
-
-
Orphenadrine Administration: A 30 mg intravenous infusion of this compound is administered over 60 minutes.
-
Endpoint: A significant reduction in the central and peripheral components of the pain response compared to a placebo infusion. Orphenadrine has been shown to exert a significant analgesic/anti-hyperalgesic effect in this model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in orphenadrine's analgesic action and a typical experimental workflow.
Caption: NMDA Receptor Antagonism by Orphenadrine.
Caption: Anticholinergic Mechanism of Orphenadrine.
Caption: Histamine H1 Receptor Antagonism by Orphenadrine.
Caption: Experimental Workflow for the Formalin Test.
Conclusion
The preliminary investigations into this compound reveal a compound with a multifaceted pharmacological profile that contributes to its analgesic effects. Its ability to antagonize NMDA receptors, block muscarinic acetylcholine receptors, and inhibit histamine H1 receptors provides a strong rationale for its efficacy in managing various pain states, particularly those with a musculoskeletal or inflammatory component. The experimental data from both preclinical and human studies, while still preliminary, support its role as an analgesic. Further research, including well-controlled clinical trials and more detailed preclinical studies to elucidate the precise contribution of each pharmacological action, is warranted to fully characterize the analgesic potential of this compound and optimize its clinical use in pain management.
References
Methodological & Application
Application Note: Quantification of Orphenadrine Citrate in Tablets by RP-HPLC
Introduction
Orphenadrine citrate is a skeletal muscle relaxant used to alleviate pain and discomfort from musculoskeletal conditions. Accurate and reliable quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in tablet dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.[1][2]
Principle
The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents and water. The concentration of this compound in the sample is determined by comparing its peak area to that of a known standard concentration.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound tablets (e.g., 50 mg)[1]
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
0.45 µm nylon membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC instrument equipped with a UV-Vis detector and a data integration system.
-
Column: Zodiac C18 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol: Acetonitrile: Water (40:30:30, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 217 nm.
-
Column Temperature: Ambient.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetonitrile, sonicate for approximately 2 minutes to ensure complete dissolution, and then make up the volume with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-70 µg/mL.
4. Preparation of Sample Solution
-
Tablet Powder Preparation: Weigh and finely powder 20 tablets to obtain a homogenous mixture.
-
Sample Stock Solution (100 µg/mL): Accurately weigh a portion of the powdered tablets equivalent to 1 mg of this compound and transfer it to a 10 mL volumetric flask. Add methanol, sonicate to ensure complete extraction of the drug, and then make up the volume with methanol.
-
Sample Working Solution (e.g., 60 µg/mL): Filter the sample stock solution through a 0.45 µm nylon membrane filter. Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 60 µg/mL).
5. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution (e.g., 60 µg/mL) in six replicates. The acceptance criteria are typically:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) for peak area: Not more than 2.0%.
6. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve. The amount of this compound per tablet can then be calculated.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated RP-HPLC method for this compound.
| Parameter | Result | Reference |
| Retention Time | 5.35 minutes | |
| Linearity Range | 10 - 70 µg/mL | |
| Correlation Coefficient (r²) | 0.998 | |
| Limit of Detection (LOD) | 0.3 µg/mL | |
| Limit of Quantification (LOQ) | 1.0 µg/mL | |
| Accuracy (% Recovery) | 99.67% - 101.17% | |
| Precision (%RSD) | ||
| - Intra-day | < 2.0% | |
| - Inter-day | < 2.0% |
Experimental Workflow
Caption: Workflow for this compound quantification by RP-HPLC.
References
Application Notes and Protocols for the GC-MS Analysis of Orphenadrine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a skeletal muscle relaxant with anticholinergic and antihistaminic properties, commonly used to alleviate pain from muscle spasms. Accurate and robust analytical methods are crucial for its quantification in both pharmaceutical formulations and biological matrices for quality control, pharmacokinetic studies, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive method for the determination of orphenadrine. This document provides a detailed protocol for the analysis of orphenadrine using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle
The method involves the separation of orphenadrine from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The citrate salt of orphenadrine is thermally labile and will dissociate in the hot GC injection port, allowing the free base of orphenadrine to be volatilized and chromatographed. The mass spectrometer bombards the eluted orphenadrine with electrons, causing it to fragment in a reproducible manner. These characteristic fragment ions are used for identification and quantification.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
The following protocol is based on a validated method for the analysis of alkaline drugs, including orphenadrine, in whole blood, and can be adapted for other matrices.
Apparatus and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 7890B GC with a 5977A MS detector or equivalent.[1]
-
GC Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Solvents: HPLC grade methanol, isopentane, and other solvents as required for extraction.
-
Reagents: this compound reference standard, internal standard (e.g., diphenhydramine).[2]
Sample Preparation (for Biological Fluids)
-
To 1 mL of plasma or urine, add an appropriate amount of internal standard (e.g., diphenhydramine).[2]
-
Add a suitable buffer to adjust the pH to alkaline conditions.
-
Perform liquid-liquid extraction with 5 mL of isopentane by vortexing for 2 minutes.[2]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
Note: For pharmaceutical formulations, dissolve the powdered tablet or liquid formulation in a suitable solvent, followed by filtration and dilution to an appropriate concentration.
GC-MS Conditions
The following table outlines the instrumental parameters for the GC-MS analysis of orphenadrine.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Volume | 2 µL |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 100 °C, hold for 1 min, then ramp at 15 °C/min to 325 °C, and hold for 5 min. |
| Total Run Time | 21.00 minutes |
| MS System | Agilent 5977A MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Full Scan |
| Scan Range | 40-570 m/z |
| Solvent Delay | 3.40 minutes |
Data Presentation
Quantitative data for the GC-MS analysis of orphenadrine is summarized in the tables below.
Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Orphenadrine | ~11.9 (approximate) | 58 | 73, 165, 181 |
Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.
Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1-200 ng/mL (for HPLC-MS/MS) | |
| Limit of Detection (LOD) | Dependent on matrix and instrumentation | |
| Limit of Quantitation (LOQ) | Dependent on matrix and instrumentation |
Data Analysis
Identification
The identification of orphenadrine is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a reference standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with the reference mass spectrum of orphenadrine, which is characterized by its base peak at m/z 58 and other significant fragments at m/z 73, 165, and 181.
Fragmentation Pathway
The electron ionization mass spectrum of orphenadrine exhibits a characteristic fragmentation pattern. The molecular ion is often not observed. The base peak at m/z 58 corresponds to the [CH2=N(CH3)2]+ fragment, which is a common fragment for compounds containing a dimethylaminoethyl group. Other significant fragments arise from the cleavage of the ether bond and subsequent rearrangements.
Caption: Proposed fragmentation pathway of orphenadrine in EI-MS.
Quantification
Quantification is typically performed using the peak area of the quantifier ion (m/z 58) in selected ion monitoring (SIM) mode for higher sensitivity or from the total ion chromatogram (TIC) in full-scan mode. An internal standard is recommended to improve the accuracy and precision of the quantification. A calibration curve is constructed by analyzing a series of standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of orphenadrine in the sample is then determined from this calibration curve.
References
Application Notes and Protocols for the Spectrophotometric Determination of Orphenadrine Citrate in Pharmaceutical Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orphenadrine citrate is a skeletal muscle relaxant used to alleviate pain and discomfort from muscle injuries. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure dosage accuracy and therapeutic efficacy. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound, a cost-effective and accessible analytical technique. The methods described herein are based on ion-pair formation and derivatization reactions, offering versatility for various laboratory settings.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for different spectrophotometric methods used for the determination of this compound.
Table 1: Method Parameters and Performance Characteristics
| Method | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Ion-Pair with Eriochrome Black T (EBT) | 509 nm | 0.10 - 6.00 | 4.4025 x 10⁴ |
| Ion-Pair with Eosin Y | 542 nm | Not Specified | Not Specified |
| Reaction with 1-Amino Naphthalene and Sodium Nitrite | 462 nm | 4.61 - 80.76 | 12161 |
| Simultaneous Equation Method (with Paracetamol) | 202.8 nm & 248 nm | 2 - 12 | Not Applicable |
| UV Spectrophotometry in Methanol | 217 nm | Not Specified | Not Specified |
| UV Spectrophotometry in Water:Methanol (50:50) | 264 nm | Not Specified | Not Specified |
Table 2: Method Validation Data
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) | Correlation Coefficient (r²) |
| Ion-Pair with Eriochrome Black T (EBT) | 0.024 | 0.100 | 98.8 - 102.5 | 0.9996 |
| Ion-Pair with Eosin Y | Not Specified | 0.95 | Not Specified | Not Specified |
| Reaction with 1-Amino Naphthalene and Sodium Nitrite | 0.89 | 2.7 | 99.80 ± 0.05 | Not Specified |
| Simultaneous Equation Method (with Paracetamol) | 0.610 | 1.85 | 99 - 100.5 | Not Specified |
Experimental Protocols
Method 1: Ion-Pair Extraction Spectrophotometry with Eriochrome Black T (EBT)
This method is based on the formation of a red-colored ion-pair complex between this compound and Eriochrome Black T (EBT) in an acidic medium.[1][2] The complex is then extracted into chloroform and quantified spectrophotometrically. This method is particularly useful for determining this compound in the presence of paracetamol, as paracetamol does not interfere under these conditions.[1]
Reagents and Materials:
-
This compound reference standard
-
Eriochrome Black T (EBT) solution
-
Hydrochloric acid (0.2 M)
-
Potassium chloride (0.2 M)
-
Chloroform
-
Pharmaceutical preparations containing this compound (e.g., tablets)
-
Volumetric flasks, pipettes, separating funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in distilled water to obtain a stock solution of a known concentration.
-
Preparation of Buffer (pH 1.4): Prepare a buffer solution of pH 1.4 by mixing appropriate volumes of 0.2 M HCl and 0.2 M KCl solutions.[1]
-
Calibration Curve:
-
Into a series of separating funnels, add increasing volumes of the standard stock solution to cover the concentration range of 0.10-6.00 µg/mL.[1]
-
Add a fixed volume of the pH 1.4 buffer and the EBT solution to each funnel.
-
Extract the resulting red-colored ion-pair complex with a fixed volume of chloroform by shaking for 2 minutes.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the chloroform layer at 509 nm against a reagent blank prepared in the same manner without the drug.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in distilled water.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with distilled water to a suitable concentration within the calibration range.
-
-
Sample Analysis: Treat a known aliquot of the sample solution as described in the calibration curve procedure and measure its absorbance. Determine the concentration of this compound from the calibration curve.
References
Orphenadrine Citrate in Parkinson's Disease Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of orphenadrine citrate in preclinical animal models relevant to Parkinson's disease (PD). The information compiled from scientific literature details its mechanism of action, neuroprotective effects, and protocols for its application in vivo. While clinical use of orphenadrine in Parkinson's disease is primarily for symptomatic relief of tremor and rigidity, preclinical studies suggest a neuroprotective potential.
Mechanism of Action
This compound exerts its effects through a dual mechanism of action. It functions as both an anticholinergic agent and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum, contributing to motor symptoms. Orphenadrine's anticholinergic properties help to rebalance this system.[1] Furthermore, its antagonism of the NMDA receptor is thought to confer neuroprotective effects by mitigating excitotoxicity, a process implicated in the neuronal cell death observed in neurodegenerative disorders.[1][3]
Neuroprotective Effects in a 3-Nitropropionic Acid (3-NPA) Model
A key study demonstrated that this compound protects against 3-NPA-induced neuronal damage in vivo. Pre-treatment with this compound was shown to prevent the increase in markers of neuronal injury and reduce mortality in a dose-dependent manner.
Quantitative Data from 3-NPA Neuroprotection Study
| Parameter | Animal Model | This compound Dose (i.p.) | Outcome Measure | Result | Reference |
| Mortality | Adult male Sprague Dawley rats | 10, 20, 30 mg/kg/day for 3 days | Survival Rate | Dose-dependent reduction in 3-NPA-induced mortality. | |
| Neuronal Damage | Adult male Sprague Dawley rats | 30 mg/kg/day for 3 days | [³H]-PK 11195 binding (marker of neuroinflammation/neuronal injury) | Prevented the 170% increase induced by 3-NPA. | |
| Stress Response | Adult male Sprague Dawley rats | 30 mg/kg/day for 3 days | HSP27 expression (heat shock protein) | Prevented the increase in expression induced by 3-NPA. |
Experimental Protocols
Below are detailed experimental protocols. The first is based on the published study using the 3-NPA model. The subsequent protocols for the 6-OHDA and MPTP models are proposed templates based on standard methodologies for these models and the dosing information available for this compound. These templates are intended to guide researchers in designing studies to investigate the efficacy of this compound in these widely used Parkinson's disease models.
Protocol 1: Neuroprotective Effect of this compound in a 3-NPA Rat Model
This protocol is adapted from the study by Pubill et al. demonstrating the neuroprotective effects of this compound.
1. Animal Model:
-
Species: Adult male Sprague Dawley rats (275-300 g).
2. Materials:
-
This compound solution (dissolved in sterile saline).
-
3-Nitropropionic acid (3-NPA) solution (dissolved in sterile saline).
-
Injection supplies (syringes, needles).
3. Experimental Procedure:
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at doses of 10, 20, or 30 mg/kg once daily for 3 consecutive days.
-
Induction of Neurotoxicity: 30 minutes after each this compound injection, administer 3-NPA (30 mg/kg, i.p.).
-
Control Groups: Include a vehicle control group (saline injection) and a 3-NPA only group.
-
Monitoring: Observe animals for changes in body weight and mortality.
Diagram of Experimental Workflow for 3-NPA Model
Protocol 2: Proposed Application of this compound in a Unilateral 6-OHDA Rat Model
This is a hypothetical protocol for assessing the neuroprotective and symptomatic effects of this compound in a 6-OHDA model.
1. Animal Model:
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
2. Materials:
-
This compound solution (dissolved in sterile saline).
-
6-Hydroxydopamine (6-OHDA) hydrochloride (dissolved in 0.9% saline with 0.02% ascorbic acid).
-
Desipramine (to protect noradrenergic neurons).
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Apomorphine or amphetamine for rotational behavior testing.
3. Experimental Procedure:
-
Pre-treatment: 30 minutes prior to 6-OHDA lesioning, administer desipramine (25 mg/kg, i.p.).
-
6-OHDA Lesioning: Anesthetize the rat and place it in a stereotaxic frame. Infuse 6-OHDA into the medial forebrain bundle or striatum of one hemisphere.
-
Post-operative Care: Provide appropriate post-operative care, including soft food and hydration.
-
This compound Treatment: Begin daily i.p. injections of this compound (e.g., 30 mg/kg, based on the 3-NPA study) or vehicle, starting 24 hours post-lesioning and continuing for the duration of the study (e.g., 4 weeks).
-
Behavioral Assessment:
-
Rotational Behavior: At 2 and 4 weeks post-lesion, induce contralateral rotations with apomorphine (0.5 mg/kg, s.c.) or ipsilateral rotations with amphetamine (2.5 mg/kg, i.p.) and quantify the number of turns.
-
Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral forelimb wall touches.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
Diagram of Experimental Workflow for 6-OHDA Model
Template for Quantitative Data in 6-OHDA Model
| Treatment Group | Apomorphine-Induced Rotations (turns/min) at Week 4 | Contralateral Forelimb Use (%) in Cylinder Test at Week 4 | TH-Positive Cell Count in Substantia Nigra (% of non-lesioned side) |
| Sham + Vehicle | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + Orphenadrine (Dose 1) | |||
| 6-OHDA + Orphenadrine (Dose 2) |
Protocol 3: Proposed Application of this compound in an MPTP Mouse Model
This is a hypothetical protocol for assessing the neuroprotective effects of this compound in an MPTP model.
1. Animal Model:
-
Species: Adult male C57BL/6 mice (8-10 weeks old).
2. Materials:
-
This compound solution (dissolved in sterile saline).
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (dissolved in sterile saline).
-
Apparatus for behavioral testing (e.g., rotarod, open field).
3. Experimental Procedure:
-
This compound Pre-treatment: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle daily for a set period (e.g., 7 days) prior to MPTP administration and continue throughout the MPTP treatment period.
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 4-5 consecutive days.
-
Behavioral Assessment:
-
Rotarod Test: A week after the final MPTP injection, assess motor coordination and balance by measuring the latency to fall from an accelerating rotarod.
-
Open Field Test: Measure locomotor activity (e.g., total distance traveled, rearing frequency) in an open field arena.
-
Diagram of Experimental Workflow for MPTP Model
Template for Quantitative Data in MPTP Model
| Treatment Group | Latency to Fall (s) in Rotarod Test | Total Distance Traveled (cm) in Open Field | Striatal Dopamine Level (% of control) | TH-Positive Cell Count in Substantia Nigra (% of control) |
| Vehicle + Saline | ||||
| Vehicle + MPTP | ||||
| Orphenadrine + MPTP (Dose 1) | ||||
| Orphenadrine + MPTP (Dose 2) |
Proposed Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound are likely mediated by its ability to block NMDA receptors, thereby preventing excessive calcium influx and subsequent excitotoxic cell death cascades. Its anticholinergic action may also play a role in modulating neuronal activity and reducing metabolic stress.
References
- 1. Orphenadrine prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of orphenadrine upon the protective activity of various antiepileptics in the maximal electroshock-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo protective effect of orphenadrine on glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orphenadrine Citrate in Combination with Paracetamol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of orphenadrine citrate and paracetamol in a research context. The document summarizes key pharmacological data, outlines detailed experimental protocols, and visualizes mechanisms and workflows to support further investigation into this synergistic combination.
Pharmacological Profile
The combination of this compound, a skeletal muscle relaxant, and paracetamol (acetaminophen), a well-established analgesic and antipyretic, is based on the dual approach of targeting both muscle spasm and pain perception.[1]
1.1. Pharmacodynamics
| Feature | This compound | Paracetamol (Acetaminophen) |
| Primary Action | Skeletal Muscle Relaxant, Analgesic[1] | Analgesic, Antipyretic[2][3] |
| Mechanism | Centrally acting via atropine-like (anticholinergic) effects on the cerebral motor center or medulla.[2] Also exhibits antihistaminic and local anesthetic properties. | Peripherally acting analgesic. Believed to activate descending serotonergic inhibitory pathways and inhibit the hypothalamic heat-regulating center. |
| Additional Effects | Anticholinergic, weak antihistaminic. | Weak anti-inflammatory activity. |
1.2. Pharmacokinetics
The pharmacokinetic properties of both compounds are well-characterized, allowing for predictable absorption and clearance profiles.
| Parameter | This compound | Paracetamol (Acetaminophen) |
| Absorption | Readily absorbed from the GI tract. | Readily absorbed from the GI tract. |
| Time to Peak (Tmax) | ~3.0 hours | ~10-60 minutes (~0.67 hours) |
| Onset of Action | 2-4 hours | <1 hour |
| Duration of Action | 4-6 hours | 4-6 hours (Analgesia) |
| Protein Binding | 20% | 10-25% (Negligible but dose-dependent) |
| Metabolism | Extensively metabolized in the liver to at least 8 metabolites. | Hepatic metabolism, primarily into sulfate and glucuronide conjugates. A minor metabolite (NAPQI) is produced via cytochrome P450. |
| Elimination Half-Life | 14-16 hours | 1-3 hours |
| Excretion | Mainly via urine (8% as unchanged drug). | Mainly via urine (<5% as unchanged drug). |
Mechanism of Action and Signaling Pathways
The enhanced efficacy of the combination stems from the distinct yet complementary mechanisms of its components.
2.1. Paracetamol Signaling Paracetamol's primary analgesic effect is thought to be central, involving the modulation of serotonergic pathways and inhibition of prostaglandin synthesis within the central nervous system.
References
Orphenadrine Citrate as a Preanesthetic Agent: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate, a drug with anticholinergic and NMDA receptor antagonist properties, has been investigated for its potential as a preanesthetic agent in animal studies. Its mechanism of action suggests it may potentiate the effects of general anesthetics, potentially reducing the required dose of anesthetic agents and improving the quality of anesthesia. This document provides a summary of the available data, detailed experimental protocols from published studies, and a proposed signaling pathway for its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from animal studies investigating the effects of this compound as a preanesthetic agent.
Table 1: Effect of this compound Premedication on Anesthesia in Mice
| Anesthetic Agent(s) | This compound Dose (mg/kg, IP) | Change in Onset of Anesthesia | Change in Duration of Anesthesia | Change in Recovery Time | Reference(s) |
| Ketamine | Not specified in abstract | Decreased | Increased | Not specified in abstract | [1] |
| Propofol (100 mg/kg, IP) | 10 | Dose-dependent decrease | Dose-dependent increase | Increased | [2] |
| 20 | Dose-dependent decrease | Dose-dependent increase | Increased | [2] | |
| Thiopental (50 mg/kg, IP) | 10 | Dose-dependent decrease | Dose-dependent increase | Increased | [2] |
| 20 | Dose-dependent decrease | Dose-dependent increase | Increased | [2] | |
| Propofol + Thiopental | 10 | Dose-dependent decrease | Dose-dependent increase | Increased | |
| 20 | Dose-dependent decrease | Dose-dependent increase | Increased |
Table 2: Effect of this compound Premedication on Ketamine/Xylazine Anesthesia in Chicks
| This compound Dose (mg/kg, IP) | Time of Administration (pre-anesthesia) | Change in Onset of Anesthesia | Change in Duration of Anesthesia | Change in Recovery Time |
| 5, 10, and 20 | 30 minutes | Decreased | Prolonged | Shortened |
| 5 | Various times | No significant difference | Time-dependent prolongation | Not specified |
Table 3: Safety Profile of this compound in Chicks
| Parameter | Value (mg/kg, IP) |
| Median Lethal Dose (LD50) | 121.10 ± 8.49 |
| Median Analgesic Dose (AD50) | 2.49 ± 0.21 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Orphenadrine's Anesthetic Potentiation
The primary mechanism by which orphenadrine is thought to potentiate anesthesia is through its action as a non-competitive NMDA receptor antagonist. By blocking the NMDA receptor, orphenadrine inhibits the influx of Ca2+ into the postsynaptic neuron, which in turn modulates downstream signaling cascades that are involved in neuronal excitability and pain perception. This leads to a state of dissociative anesthesia characterized by analgesia and amnesia.
General Experimental Workflow for Evaluating Preanesthetic Agents
This workflow outlines the typical steps involved in an animal study designed to assess the efficacy of a preanesthetic agent like orphenadrine.
Experimental Protocols
The following are detailed methodologies based on the cited animal studies.
Protocol 1: Evaluation of Orphenadrine as a Preanesthetic for Injectable Anesthetics in Mice
-
Animals: Adult male albino mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Groups:
-
Control Group: Receives the anesthetic agent(s) only.
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Test Group 1: Receives this compound (10 mg/kg, IP) 15 minutes prior to the anesthetic agent(s).
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Test Group 2: Receives this compound (20 mg/kg, IP) 15 minutes prior to the anesthetic agent(s).
-
-
Anesthetic Agents:
-
Propofol (100 mg/kg, IP)
-
Thiopental (50 mg/kg, IP)
-
A combination of propofol and thiopental.
-
-
Procedure:
-
Administer this compound or a vehicle control intraperitoneally (IP).
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After 15 minutes, administer the chosen anesthetic agent(s) IP.
-
Immediately after anesthetic administration, place the mouse on its back and start a stopwatch.
-
-
Parameters Measured:
-
Onset of Anesthesia (Latency): Time from anesthetic injection to the loss of the righting reflex (the mouse is unable to right itself when placed on its back).
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Duration of Anesthesia: Time from the loss of the righting reflex to its return.
-
Recovery Time: Time from the return of the righting reflex to the resumption of normal exploratory behavior.
-
-
Statistical Analysis: Compare the mean onset, duration, and recovery times between the control and test groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of Orphenadrine as a Preanesthetic for Ketamine/Xylazine Anesthesia in Chicks
-
Animals: Healthy, unsexed chicks.
-
Housing: Standard laboratory conditions.
-
Groups:
-
Control Group: Receives ketamine and xylazine only.
-
Test Groups: Receive this compound (5, 10, or 20 mg/kg, IP) 30 minutes prior to ketamine and xylazine administration.
-
-
Anesthetic Agents:
-
Ketamine
-
Xylazine
-
-
Procedure:
-
Administer this compound or a vehicle control intraperitoneally (IP).
-
After 30 minutes, administer the ketamine/xylazine mixture.
-
Monitor the chicks for the onset, duration, and recovery from anesthesia.
-
-
Parameters Measured:
-
Onset of Anesthesia: Time to loss of responsiveness.
-
Duration of Anesthesia: Time from loss of responsiveness to the first signs of recovery.
-
Recovery Time: Time from the first signs of recovery to normal behavior.
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Physiological Parameters: Body temperature and breathing rate were measured before, during (in lateral recumbency), and after anesthesia.
-
-
Statistical Analysis: Compare the measured parameters between the control and test groups.
Potential Side Effects and Adverse Events
While the cited animal studies did not report specific adverse events at the doses used, orphenadrine is known to have a range of side effects, primarily due to its anticholinergic properties. Researchers should be aware of and monitor for the following potential side effects, which have been observed in humans and may be translatable to animal models:
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Dry mouth
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Drowsiness and sedation
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Dizziness and ataxia
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Tachycardia (increased heart rate)
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Urinary retention
-
Blurred vision
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Gastrointestinal disturbances (e.g., constipation)
-
Hypothermia (as observed in chicks)
At higher doses, orphenadrine has been shown to induce seizures in rats. Therefore, careful dose selection and monitoring are crucial.
Discussion and Future Directions
The available data suggests that this compound holds promise as a preanesthetic agent in mice and chicks, particularly in combination with injectable anesthetics like ketamine, propofol, and thiopental. Its NMDA receptor antagonist activity provides a clear pharmacological basis for its anesthetic-potentiating effects.
However, there are significant gaps in the current research that need to be addressed before its widespread application in animal studies can be recommended:
-
Species-Specific Efficacy and Safety: Data is currently limited to mice and chicks. Studies in other common laboratory animals, such as rats and rabbits, are necessary to establish appropriate dosing and to assess for any species-specific differences in efficacy and side effects.
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Interaction with Inhalant Anesthetics: The interaction of orphenadrine with commonly used inhalant anesthetics like isoflurane and sevoflurane has not been investigated. This is a critical area for future research, as inhalant anesthesia is widely used in animal surgery.
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of orphenadrine when used as a preanesthetic in different species. This will help in optimizing dosing regimens.
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Elucidation of Downstream Signaling: While NMDA receptor antagonism is the primary mechanism, further research into the specific downstream signaling pathways modulated by orphenadrine in the context of anesthesia would provide a more complete understanding of its action.
References
Troubleshooting & Optimization
Overcoming matrix effects in orphenadrine citrate bioanalysis.
Welcome to the technical support center for the bioanalysis of orphenadrine citrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor data quality in this compound bioanalysis?
A1: The most prevalent issues stem from matrix effects, which can cause ion suppression or enhancement, leading to inaccurate and irreproducible results. Other common problems include low recovery during sample preparation, chromatographic peak shape issues, and analyte instability.
Q2: What is a matrix effect and how does it affect my results?
A2: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[1] For this compound analysis, this can lead to either a suppressed signal (lower than expected concentration) or an enhanced signal (higher than expected concentration), compromising the accuracy and precision of the quantitation.
Q3: How can I minimize matrix effects for this compound analysis?
A3: Effective sample preparation is crucial. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can significantly reduce matrix interferences.[1][2] The choice of method depends on the required sensitivity and the complexity of the matrix. Additionally, optimizing chromatographic conditions to separate orphenadrine from interfering compounds is a key strategy.
Q4: What type of internal standard (IS) is recommended for this compound bioanalysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of orphenadrine (e.g., d3-orphenadrine). A SIL IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for signal variations. If a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation to ensure it effectively tracks the analyte's behavior.
Q5: What are the key validation parameters to assess for a robust this compound bioanalytical method?
A5: According to regulatory guidelines, key validation parameters include linearity, selectivity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term, and post-preparative).[3]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Symptom: The peak area of this compound is significantly lower than expected in your QC samples, or the recovery is highly variable between samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. For LLE, ensure the pH of the aqueous phase is optimized for orphenadrine's extraction into the organic solvent. For SPE, verify that the correct sorbent, conditioning, wash, and elution solvents are being used. A study using cyanopropyl cartridges for SPE reported good extraction yields of over 96.0% for orphenadrine.[4] |
| Analyte Adsorption | Orphenadrine, being a basic and somewhat hydrophobic compound, may adsorb to plasticware or glassware. Using low-adsorption microplates and tubes, or pre-conditioning containers with a solution of the analyte, can mitigate this. |
| Incomplete Protein Precipitation | If using PPT, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is sufficient. A common ratio is 3:1 (v/v) of acetonitrile to plasma. Inadequate vortexing or centrifugation can also lead to incomplete protein removal and analyte loss. |
| Analyte Instability | Assess the stability of this compound under your experimental conditions. Perform bench-top and freeze-thaw stability tests to ensure the analyte is not degrading during sample handling and storage. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom: The chromatographic peak for this compound is not symmetrical, which can affect integration and accuracy.
| Possible Cause | Troubleshooting Step |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample and re-inject. |
| Secondary Interactions | Peak tailing can occur due to interactions between the basic orphenadrine molecule and acidic residual silanols on the silica-based column. Ensure your mobile phase has an appropriate pH and ionic strength. Adding a small amount of a competing base (e.g., triethylamine) or using a column with end-capping can help. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur. Reconstitute your final extract in a solvent that is as close as possible to the initial mobile phase composition. |
| Column Degradation | A void at the head of the column or contamination can cause peak splitting. Try back-flushing the column or, if necessary, replace it. |
Issue 3: High Signal Variability (Ion Suppression/Enhancement)
Symptom: You observe inconsistent peak areas for your QC samples, or your internal standard response varies significantly across the analytical run.
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | This is the classic sign of a matrix effect. Improve your sample clean-up method. While PPT is simple, SPE or LLE are generally more effective at removing interfering phospholipids. |
| Inadequate Chromatographic Separation | Modify your HPLC gradient to better separate orphenadrine from the region where matrix components elute. A slower gradient or a different stationary phase may be necessary. |
| Ion Source Contamination | Matrix components can build up on the ion source, leading to a gradual or sudden drop in signal. Clean the ion source according to the manufacturer's instructions. |
| Unsuitable Internal Standard | If your internal standard's response is erratic, it may not be adequately compensating for matrix effects. A stable isotope-labeled internal standard is the best choice to mitigate this. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Orphenadrine in Plasma
This protocol is based on a validated method for the simultaneous determination of paracetamol and orphenadrine in rat plasma.
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Sample Preparation:
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Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
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Add 10 µL of internal standard working solution.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
-
-
Centrifugation:
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Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Injection:
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Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
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Protocol 2: Solid-Phase Extraction (SPE) for Orphenadrine in Plasma
This protocol is adapted from a method developed for the determination of orphenadrine in plasma from psychiatric patients.
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Cartridge Conditioning:
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Condition a cyanopropyl SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
-
Sample Loading:
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Load 500 µL of the plasma sample onto the conditioned cartridge.
-
-
Washing:
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Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Elution:
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Elute the orphenadrine with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Injection:
-
Inject an appropriate volume into the LC-MS/MS system.
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Data Presentation
The following tables summarize typical performance data for different sample preparation methods used in this compound bioanalysis.
Table 1: Sample Preparation Method Performance
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Analyte Recovery | Satisfactory (specific values not detailed) | >96.0% |
| Simplicity | High | Moderate |
| Cost | Low | High |
| Throughput | High | Moderate |
| Matrix Effect Removal | Moderate | High |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Method based on Protein Precipitation |
| LC Column | Agilent Eclipse Plus ODS (4.60 x 100 mm, 3.50 µm) |
| Mobile Phase A | 6 mM ammonium formate + 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 270.3 → 181 |
Visualized Workflows and Logic
Caption: Comparative workflow for PPT and SPE sample preparation.
Caption: Decision tree for troubleshooting matrix effects.
References
Troubleshooting peak tailing in orphenadrine citrate chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the chromatography of orphenadrine citrate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a common chromatographic problem where a peak is not symmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can negatively impact your analysis by reducing resolution between adjacent peaks and leading to inaccurate quantification.[1]
Q2: Why is my this compound peak tailing?
A2: Orphenadrine is a basic compound containing an amine functional group.[1] The primary cause of peak tailing for basic compounds like orphenadrine is the interaction between the positively charged analyte and negatively charged, ionized silanol groups (Si-OH) on the surface of silica-based stationary phases. These secondary interactions are stronger than the desired hydrophobic interactions, causing some analyte molecules to be retained longer, resulting in a tailing peak.
Q3: Can the type of silica in my column affect peak tailing?
A3: Absolutely. Older "Type A" silica columns have a higher content of acidic silanol groups and trace metal impurities, which increases the likelihood of peak tailing with basic compounds. Modern "Type B" silica columns are of higher purity with a lower metal content and fewer accessible silanol groups, significantly reducing peak tailing.
Q4: What is an "end-capped" column and will it help with this compound analysis?
A4: An end-capped column has been chemically treated to block most of the residual silanol groups on the silica surface with a less polar functional group. This process, also known as base-deactivation, minimizes the secondary interactions that cause peak tailing for basic analytes like this compound. Using an end-capped column is a highly recommended strategy to improve peak shape.
Q5: How does the mobile phase pH influence peak tailing for this compound?
A5: The pH of the mobile phase is a critical factor. At a low pH (typically below 3), the silanol groups on the silica surface are protonated and therefore neutral, which suppresses the unwanted ionic interactions with the positively charged orphenadrine molecule. However, it's important to ensure your column is stable at low pH.
Q6: Are there any mobile phase additives that can reduce peak tailing?
A6: Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase can help. TEA is a small basic molecule that can interact with the active silanol sites on the stationary phase, effectively "masking" them from the this compound molecules.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing in this compound chromatography.
Step 1: Initial Assessment
The first step is to identify the potential source of the problem. The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.
Caption: Initial troubleshooting workflow for peak tailing.
Step 2: Addressing Chemical Interactions
If only the this compound peak (or other basic compounds) is tailing, the issue is likely due to chemical interactions. The following table summarizes potential solutions.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate buffer). | Protonation of silanol groups, reducing secondary interactions and improving peak symmetry. |
| Mobile Phase Additives | Add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 5-20 mM. | TEA masks the active silanol sites, leading to a more symmetrical peak for orphenadrine. |
| Column Chemistry | Switch to a modern, high-purity "Type B" silica column. | Reduced silanol activity and better peak shape for basic compounds. |
| Column End-capping | Use a column that is specifically "end-capped" or "base-deactivated". | Minimizes the number of available silanol groups for interaction, resulting in improved peak symmetry. |
The following diagram illustrates the mechanism of how low pH and competing bases mitigate peak tailing.
Caption: Effect of mobile phase on analyte-stationary phase interaction.
Step 3: Investigating System and Method Issues
If all peaks in the chromatogram are tailing, the problem is more likely related to the HPLC system or the analytical method conditions.
| Issue | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample and inject a smaller volume. | If peak shape improves, the column was overloaded. Optimize sample concentration. |
| Column Contamination/Damage | 1. Flush the column with a strong solvent. 2. Replace the in-line filter and guard column if used. 3. If the problem persists, replace the analytical column. | Removal of contaminants or replacement of a damaged column should restore symmetrical peak shapes. |
| Extra-Column Volume | 1. Check all fittings and connections for leaks or gaps. 2. Use tubing with the smallest possible internal diameter and length. | Minimizing dead volume outside the column will reduce peak broadening and tailing. |
| Sample Solvent Mismatch | Dissolve the this compound sample in the mobile phase or a weaker solvent. | Improved peak shape due to better focusing of the sample at the head of the column. |
Experimental Protocols
Below are example starting conditions for the analysis of this compound. These should be optimized for your specific instrument and application.
Method 1: Low pH Mobile Phase
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Column: C18, 5 µm, 4.6 x 250 mm (end-capped, Type B silica)
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Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer (pH 2.8) (40:60 v/v)
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Flow Rate: 1.0 mL/min
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Detection: UV at 217 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Method 2: Mobile Phase with a Competing Base
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Column: C18, 5 µm, 4.6 x 150 mm (Type B silica)
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Mobile Phase: Methanol: Water with 0.1% Triethylamine (TEA), pH adjusted to 7.0 with phosphoric acid (60:40 v/v)
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Flow Rate: 1.2 mL/min
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Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
Sample Preparation:
A standard stock solution of this compound can be prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to get a concentration of 1000 µg/mL. Working solutions can be prepared by further dilution with the mobile phase. It is recommended to filter all samples through a 0.45 µm filter before injection.
References
Stability-indicating assay for orphenadrine citrate and its degradation products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay of orphenadrine citrate and its degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and execution of a stability-indicating assay for this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH. - Silanol interactions with the stationary phase. - Column degradation. | - Adjust the mobile phase pH. This compound is a tertiary amine; a mobile phase pH around 3.0 can improve peak shape.[1][2][3][4] - Add a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% TEA) to block active silanol groups.[1] - Use a new or well-maintained HPLC column. Consider an end-capped column. |
| Inadequate resolution between this compound and its degradation products. | - Non-optimal mobile phase composition. - Inappropriate column chemistry. - Gradient elution profile is too steep. | - Modify the mobile phase composition by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. - Experiment with different stationary phases (e.g., C18, C8, Phenyl). A chiral column may be necessary if enantiomeric separation is required. - If using gradient elution, decrease the gradient slope to allow more time for separation. |
| No degradation observed under stress conditions (acidic, basic, oxidative). | - Stress conditions are too mild. - Insufficient reaction time. | - Increase the concentration of the stressor (e.g., use 1N HCl or 1N NaOH instead of 0.1N). For oxidation, increase the concentration of hydrogen peroxide. - Extend the duration of exposure to the stress condition. |
| Complete degradation of this compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature at which the stress study is conducted. For example, significant degradation has been observed with 30% H2O2 at 0 hours. |
| Baseline drift or noise. | - Mobile phase is not properly degassed. - Contaminated mobile phase or column. - Detector lamp is failing. | - Degas the mobile phase using sonication or vacuum filtration. - Prepare fresh mobile phase with high-purity solvents and flush the column thoroughly. - Check the detector lamp's energy and replace it if necessary. |
| Inconsistent retention times. | - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate or ammonium bicarbonate. A common detection wavelength is around 215-241 nm.
Q2: Under which conditions is this compound most likely to degrade?
A2: this compound shows significant degradation under oxidative conditions, for instance, when exposed to hydrogen peroxide. It has also been shown to degrade under acidic, and photolytic conditions, while being relatively stable under neutral conditions.
Q3: How can I ensure my assay is "stability-indicating"?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate this, you must perform forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) and demonstrate that the degradation products are well-resolved from the parent drug peak.
Q4: What are the typical validation parameters for a stability-indicating assay according to ICH guidelines?
A4: The validation parameters as per ICH guidelines include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Q5: What are the reported LOD and LOQ for this compound assays?
A5: One study reported an LOD of 0.50 µg/mL and an LOQ of 2.00 µg/mL for an HPLC method. Another study reported LOQs in the range of 6.33×10⁻²–7.94×10⁻² µg/mL for a method analyzing this compound in combination with other drugs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline based on published methods. Optimization will be required for specific instrumentation and applications.
-
Chromatographic System:
-
Column: Phenomenex Lux Cellulose C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 20mM Ammonium Bicarbonate (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm.
-
Column Temperature: Ambient or controlled at 50°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound working standard in the mobile phase.
-
From the stock solution, prepare a working standard solution at a suitable concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and transfer the sample containing this compound into a volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Forced Degradation Studies
-
Acid Degradation:
-
Take 1 mL of a 1000 µg/mL this compound sample solution and add 1 mL of 0.1N HCl.
-
Keep the solution for a specified time (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1N NaOH and dilute with the mobile phase to the desired concentration.
-
Inject into the HPLC system.
-
-
Alkaline Degradation:
-
Take 1 mL of a 1000 µg/mL this compound sample solution and add 1 mL of 0.1N NaOH.
-
Keep the solution for a specified time.
-
Neutralize the solution with an equivalent amount of 0.1N HCl and dilute with the mobile phase.
-
Inject into the HPLC system.
-
-
Oxidative Degradation:
-
Take 1 mL of a 1000 µg/mL this compound sample solution and add 1 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution for a specified time at room temperature.
-
Dilute with the mobile phase to the desired concentration.
-
Inject into the HPLC system.
-
-
Thermal Degradation:
-
Expose the solid drug or a solution to elevated temperatures (e.g., 50-70°C) for a specified period.
-
Allow to cool, then dissolve and dilute with the mobile phase.
-
Inject into the HPLC system.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.
-
Dilute with the mobile phase as necessary.
-
Inject into the HPLC system.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound Enantiomers
| Stress Condition | Duration (hrs) | (+) Orphenadrine Degradation (%) | (-) Orphenadrine Degradation (%) |
| Basic (0.1N NaOH) | 24 | 7.50 | 12.12 |
| Acidic (0.1N HCl) | 24 | 8.18 | 10.65 |
| Oxidative (3% H₂O₂) | 24 | 92.05 | 93.34 |
| Photolytic | 24 | 12.50 | 13.52 |
| Neutral (Water) | 24 | Stable | Stable |
| Data adapted from a study by Senthil Kumar KR et al. |
Table 2: HPLC Method Validation Parameters
| Parameter | (+) Orphenadrine | (-) Orphenadrine |
| Linearity Range (µg/mL) | 2 - 10 | 2 - 10 |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| LOD (µg/mL) | 0.50 | 0.50 |
| LOQ (µg/mL) | 2.00 | 2.00 |
| Data adapted from a study by Senthil Kumar KR et al. |
Visualization
Caption: Workflow for the development and validation of a stability-indicating assay.
References
- 1. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of this compound, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of this compound, Caffeine and Aspirin [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of this compound, caffeine and aspirin. | Semantic Scholar [semanticscholar.org]
Refinement of orphenadrine citrate synthesis to improve yield.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of orphenadrine citrate. Our aim is to help you refine your synthetic protocols to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis of orphenadrine involves a Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide from 2-methylbenzhydryl chloride by the alkoxide of N,N-dimethyl-2-aminoethanol. The resulting orphenadrine free base is then treated with citric acid to form the stable citrate salt.
Q2: What are the critical parameters influencing the yield of this compound?
A2: Several factors can significantly impact the final yield. These include the purity of starting materials (especially the 2-methylbenzhydryl chloride), the choice of solvent, the reaction temperature, the type and stoichiometry of the base used (if any), and the efficiency of the purification and crystallization steps. Anhydrous reaction conditions are also crucial to prevent side reactions.
Q3: What are the common side reactions in orphenadrine synthesis?
A3: The primary side reaction is the elimination of HCl from 2-methylbenzhydryl chloride to form an alkene, which is a common competing pathway in Williamson ether syntheses, especially at higher temperatures.[1] Other potential side reactions can lead to the formation of various impurities.
Q4: How can I purify the final this compound product?
A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical for obtaining high purity crystals. Isopropanol and ethanol are frequently used as recrystallization solvents.[2] The process typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.
Experimental Protocols
Below are two detailed experimental protocols for the synthesis of this compound, adapted from the literature, with reported yields.
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 2-methylbenzhydryl chloride, N,N-dimethylethanolamine | 2-methylbenzhydryl chloride, N,N-dimethylethanolamine |
| Solvent | None (neat reaction) | Xylene |
| Reaction Temperature | 100°C | Not specified, "a certain temperature" |
| Purification of Intermediate | Ether extraction, water wash, drying with K₂CO₃ | Removal of solid byproduct, vacuum removal of xylene, formation of oxalate salt, conversion back to free base |
| Crystallization Solvent | Isopropanol | Isopropanol |
| Reported Yield (Orphenadrine Intermediate) | 56.0% | Not specified |
| Reported Yield (Final Product) | 70.0%[3] | Low, "unsuitable for industrial production"[3] |
Protocol 1: Solvent-Free Synthesis[3]
-
Reaction: In a 250 ml reaction flask, stir a mixture of 17.5 g of N,N-dimethylethanolamine and 20 g of 2-methylbenzhydryl chloride.
-
Heat the mixture to 100°C and maintain the reaction for 2 hours.
-
Work-up: After cooling, dissolve the upper layer of the reaction mixture in 140 ml of ether.
-
Wash the ether solution three times with 40 ml of water.
-
Dry the organic layer with anhydrous potassium carbonate (K₂CO₃), filter, and evaporate the solvent to obtain the orphenadrine free base (intermediate). The reported yield for this step is 56.0%.
-
Salt Formation: Dissolve 10.6 g of citric acid in 250 ml of isopropanol.
-
Slowly add the 13.6 g of the orphenadrine intermediate to the citric acid solution with stirring over 30 minutes.
-
Crystallization: Collect the precipitated white crystals by filtration.
-
Wash the crystals three times with isopropanol and dry to obtain 16.2 g of this compound. The reported overall yield is 70.0%.
Protocol 2: Synthesis via Oxalate Intermediate
-
Reaction: In a reaction vessel under a nitrogen atmosphere, slowly add N,N-dimethylethanolamine to a solution of 2-methylbenzhydryl chloride in xylene at a controlled temperature.
-
Work-up of Intermediate: After the reaction is complete, cool the mixture and remove the solid byproduct from the bottom of the reactor.
-
Remove the xylene under vacuum to obtain crude orphenadrine.
-
Purification of Intermediate: Dissolve the crude orphenadrine in isopropanol and add a solution of oxalic acid in isopropanol to precipitate orphenadrine oxalate.
-
Filter and dry the orphenadrine oxalate.
-
Treat the orphenadrine oxalate with a KOH solution to regenerate the orphenadrine free base.
-
Extract the free base with anhydrous ether, wash with water, dry the ether layer, and evaporate the solvent to obtain pure orphenadrine.
-
Salt Formation: The subsequent conversion to the citrate salt would follow a similar procedure as in Protocol 1. This method is noted to be cumbersome with a relatively low yield, making it less suitable for industrial production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q5: My reaction resulted in a low yield of the orphenadrine free base. What are the likely causes?
A5:
-
Impure Starting Materials: The purity of 2-methylbenzhydryl chloride is critical. If it contains impurities or has degraded, the yield will be compromised.
-
Suboptimal Reaction Temperature: High temperatures can favor the elimination side reaction, reducing the yield of the desired ether product. A temperature range of 80-100°C is often a good starting point.
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can react with the starting materials and intermediates, leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature cautiously.
Q6: I am observing a significant amount of an unknown impurity in my final product. What could it be?
A6: Common impurities in this compound synthesis include:
-
Unreacted Starting Materials: 2-methylbenzhydryl chloride or N,N-dimethyl-2-aminoethanol.
-
Elimination Byproduct: The alkene formed from the elimination of HCl from 2-methylbenzhydryl chloride.
-
N-Desmethyl Orphenadrine: This can be a metabolic byproduct but may also form under certain synthetic or degradation conditions.
-
Orphenadrine N-oxide: The tertiary amine of orphenadrine can be oxidized to the corresponding N-oxide.
To identify the impurity, analytical techniques such as HPLC, GC-MS, and NMR are recommended.
Q7: My final product is oily and difficult to crystallize. What should I do?
A7:
-
Check for Impurities: An oily product often indicates the presence of impurities that inhibit crystallization. Try to further purify the orphenadrine free base before proceeding to the salt formation. Column chromatography may be an option.
-
Optimize Crystallization Conditions:
-
Solvent: The choice of crystallization solvent is crucial. If isopropanol is not working, try ethanol or a mixture of solvents.
-
Concentration: Ensure you are using the minimum amount of hot solvent to dissolve your product completely.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the precipitation of an oil rather than crystals.
-
Seeding: Adding a small seed crystal of pure this compound can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent level can sometimes induce crystallization.
-
Diagram 2: Logical Pathway for this compound Purification
Caption: Logical workflow for the purification of this compound.
References
Addressing solubility issues of orphenadrine citrate in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with orphenadrine citrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is described as "sparingly soluble" in water.[1][2][3] One source quantifies this as approximately 1 part solute in 70 parts water, which translates to roughly 14.3 mg/mL.[4] Its solubility is significantly influenced by the pH of the solution. At a neutral pH of 7.4, its solubility has been reported to be greater than 69.2 µg/mL.[5]
Q2: Why does my this compound solution appear cloudy or form a precipitate?
A2: Cloudiness or precipitation in an aqueous solution of this compound can occur for several reasons:
-
High pH: Orphenadrine is a weak base with a pKa of 8.4. In neutral or alkaline solutions, the less soluble free base form is more prevalent, leading to precipitation.
-
Supersaturation: If a supersaturated solution is created (e.g., by dissolving the compound at a higher temperature and then cooling it), it can be unstable and prone to crystallization, especially if agitated or if seed crystals are present.
-
Ionic Strength: High concentrations of other ions in the solution can affect the solubility of this compound.
-
Incompatibility with other drugs: When co-administering intravenous drugs, precipitation can occur due to incompatibilities between different formulations.
Q3: How does pH affect the solubility of this compound?
A3: As a salt of a weak base, this compound's solubility is highly dependent on pH. In acidic environments, the amine group of the orphenadrine molecule is protonated, forming a more soluble salt. As the pH increases towards and beyond its pKa of 8.4, the equilibrium shifts towards the uncharged, less water-soluble free base, which can lead to precipitation. Studies have shown it to be soluble in 0.1N hydrochloric acid and phosphate buffer at pH 6.8.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be used to increase the solubility of this compound. It is slightly soluble in ethanol. Common pharmaceutical co-solvents like propylene glycol and polyethylene glycols (PEGs) are also viable options for enhancing the solubility of poorly water-soluble compounds. However, it is important to be aware that dilution of a co-solvent-based formulation with an aqueous medium can sometimes lead to precipitation of the drug.
Q5: Are cyclodextrins effective for enhancing this compound solubility?
Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Temperature (°C) | Notes |
| Water | Sparingly soluble (approx. 14.3 mg/mL) | Not Specified | Described as 1 part in 70 parts water. |
| Water (pH 7.4) | > 69.2 µg/mL | Not Specified | |
| 0.1N Hydrochloric Acid | Soluble | Not Specified | |
| Phosphate Buffer (pH 6.8) | Soluble | Not Specified | |
| Ethanol | Slightly soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 92 mg/mL | 25 | |
| Acetonitrile | Slightly soluble (with heating) | Not Specified | |
| Methanol | Soluble | Not Specified |
Troubleshooting Guides
Issue 1: this compound does not fully dissolve in water.
This guide helps you systematically address issues with dissolving this compound in an aqueous solution.
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: A clear this compound solution becomes cloudy or precipitates over time.
This guide addresses the issue of precipitation from a previously clear solution.
Caption: Troubleshooting guide for precipitation issues.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the steps to dissolve this compound by lowering the pH of the aqueous solution.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final desired volume of purified water (e.g., 80% of the total volume) to a beaker with a magnetic stirrer.
-
While stirring, slowly add the this compound powder to the water. A suspension will likely form.
-
-
pH Adjustment:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Place the pH probe into the suspension.
-
Slowly add a dilute solution of hydrochloric acid (e.g., 0.1N HCl) dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the solid. This compound should become fully soluble at an acidic pH (e.g., pH 3-5).
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved and the target pH is reached, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of purified water and add it to the flask.
-
Add purified water to the flask to reach the final desired volume.
-
-
Quantification (Optional):
-
To confirm the concentration, a sample can be diluted appropriately with 0.1N HCl and its absorbance measured using a UV-Vis spectrophotometer at approximately 264 nm.
-
Protocol 2: Solubility Enhancement using a Co-solvent (Propylene Glycol)
This protocol describes the use of propylene glycol as a co-solvent to increase the solubility of this compound.
-
Co-solvent Preparation:
-
Prepare the desired co-solvent mixture. For example, to make a 20% v/v propylene glycol solution, mix 20 mL of propylene glycol with 80 mL of purified water.
-
-
Dissolution:
-
Weigh the desired amount of this compound.
-
In a beaker with a magnetic stirrer, add the co-solvent mixture.
-
Slowly add the this compound powder to the stirring co-solvent mixture.
-
Stir until the powder is completely dissolved. Gentle warming or sonication can be used to expedite dissolution if necessary.
-
-
Quantification (Optional):
-
The concentration can be verified using a suitable analytical method like HPLC, ensuring the mobile phase is compatible with the co-solvent system.
-
Protocol 3: Solubility Enhancement using Cyclodextrins (HP-β-CD)
This protocol outlines the procedure for preparing an this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex.
-
Preparation of Cyclodextrin Solution:
-
Weigh the required amount of HP-β-CD. The molar ratio of HP-β-CD to this compound often starts at 1:1 and can be optimized.
-
Dissolve the HP-β-CD in the desired volume of purified water with stirring. HP-β-CD is highly soluble in water.
-
-
Complexation:
-
Weigh the desired amount of this compound.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
-
Isolation (Optional, for solid complex):
-
The solution can be lyophilized (freeze-dried) to obtain a solid powder of the this compound-HP-β-CD complex, which can be readily reconstituted in water.
-
-
Quantification (Optional):
-
The concentration of this compound in the final solution can be determined by HPLC or UV-Vis spectrophotometry.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental needs and perform appropriate validation. Always consult relevant safety data sheets (SDS) before handling any chemical substances.
References
Optimization of extraction methods for orphenadrine citrate from biological matrices.
Welcome to the technical support center for the optimization of extraction methods for orphenadrine citrate from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for sample preparation and analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from biological samples?
A1: The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the biological matrix, the required cleanliness of the extract, desired recovery, and the analytical technique used for quantification (e.g., LC-MS/MS, GC-MS). PPT is the simplest and fastest, LLE is a classic technique that offers a good balance of cleanup and recovery, while SPE provides the cleanest samples, minimizing matrix effects.
Q2: What key chemical properties of orphenadrine influence its extraction?
A2: Orphenadrine is a tertiary amine with a LogP of approximately 3.77. Its basic nature is critical for extraction. In LLE, the sample pH is raised to deprotonate the molecule, making it neutral and more soluble in organic solvents. For SPE, its ability to be positively charged at neutral or acidic pH allows for strong retention on cation-exchange sorbents.
Q3: How should I handle different biological matrices like plasma, urine, or whole blood?
A3:
-
Plasma/Serum: All three methods (PPT, LLE, SPE) are suitable. An SPE procedure using cyanopropyl cartridges has been shown to yield high recovery values.[1][2]
-
Urine: Due to lower protein content, a "dilute-and-shoot" approach may be possible, but SPE is often preferred for cleaner extracts and better concentration.[3][4] For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase) may be necessary prior to extraction.[4]
-
Whole Blood: This is the most complex matrix. A mandatory hemolysis (cell lysis) step is required to release the drug from red blood cells before proceeding with protein precipitation or SPE. This can be achieved through osmotic breakdown (adding water) or using agents like zinc sulfate.
Q4: Are there specific stability concerns for this compound during sample handling and extraction?
A4: Yes, this compound is known to be sensitive to light. All samples and standards should be protected from light during collection, storage, and all experimental steps to prevent degradation. Standard stability assessments, including freeze-thaw, short-term (bench-top), and long-term stability, should be performed as part of method validation.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| For Liquid-Liquid Extraction (LLE) | |
| Incorrect pH | Ensure the pH of the aqueous sample is adjusted to be at least 1-2 units above the pKa of orphenadrine to ensure it is in its neutral, extractable form. |
| Inappropriate Organic Solvent | Select a solvent based on polarity. Given orphenadrine's LogP, solvents like n-hexane (with a modifier like isoamyl alcohol), methyl tert-butyl ether (MTBE), or ethyl acetate are suitable. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. Add a small amount of salt (e.g., NaCl) to the aqueous layer to break the emulsion. |
| For Solid-Phase Extraction (SPE) | |
| Incorrect Sorbent | For a basic compound like orphenadrine, a mixed-mode cation exchange sorbent is often ideal. A standard reversed-phase (e.g., C8 or C18) sorbent can also work if the mobile phase pH is managed correctly. |
| Inadequate Cartridge Conditioning | Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer) to activate the stationary phase for analyte retention. |
| Improper Wash/Elution Solvents | The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to desorb the analyte completely. Test different solvent strengths and compositions. |
| For Protein Precipitation (PPT) | |
| Analyte Co-Precipitation | The drug may be physically trapped in the precipitated protein pellet. Try different precipitation solvents (e.g., methanol instead of acetonitrile) or adjust the solvent-to-sample ratio (e.g., from 3:1 to 4:1). |
| Incomplete Precipitation | Ensure the precipitating solvent is added quickly and vortexed vigorously to create a fine protein suspension, which improves precipitation efficiency. Using chilled solvent can also enhance this process. |
Problem: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Recommended Solution |
| Co-elution of Phospholipids | Phospholipids are a primary cause of matrix effects in plasma. Switch from PPT to a more rigorous cleanup method like SPE or LLE to remove them. |
| Insufficient Chromatographic Separation | Optimize the LC gradient to better separate orphenadrine from the region where matrix components elute. |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for orphenadrine. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively canceling out the matrix effect. |
Problem: Poor Reproducibility (High %RSD)
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting/Handling | Calibrate all pipettes. Ensure consistent timing for all steps (vortexing, incubation, centrifugation). Automation can significantly improve reproducibility. |
| Incomplete Solvent Evaporation | If a dry-down step is used, ensure the solvent is completely evaporated before reconstitution. Residual organic solvent can affect chromatographic peak shape and retention time. |
| Sample Inhomogeneity | For matrices like whole blood, ensure the sample is thoroughly mixed before aliquoting. |
Section 3: Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Orphenadrine in Rat Plasma
This protocol is adapted from a validated LC-MS/MS method.
-
Sample Preparation: Aliquot 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to induce protein precipitation.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.
Protocol 2: Solid-Phase Extraction (SPE) for Orphenadrine in Human Plasma
This protocol is based on a method using cyanopropyl cartridges.
-
Cartridge: Cyanopropyl (CN) bonded silica SPE cartridge.
-
Conditioning: Wash the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load 1 mL of plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer to remove interferences.
-
Elution: Elute the orphenadrine from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Orphenadrine in Body Fluids
This protocol is based on a GC method and general principles.
-
Sample Preparation: To 1 mL of plasma or urine in a glass tube, add a suitable internal standard (e.g., diphenhydramine).
-
Alkalinization: Add 200 µL of 1 M sodium hydroxide (NaOH) to raise the sample pH above 10. Vortex briefly.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., isopentane or a mixture of n-hexane and isoamyl alcohol).
-
Mixing: Cap and vortex/mix for 5-10 minutes to facilitate the transfer of orphenadrine into the organic phase.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable solvent for analysis.
Section 4: Quantitative Data Summary
The following tables summarize quantitative data from various published methods for this compound extraction and analysis.
Table 1: Comparison of Common Extraction Methods
| Method | Principle | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Fast, simple, inexpensive, requires minimal method development. | Produces "dirty" extracts, high risk of matrix effects, not very selective. | 85-105% |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good sample cleanup, removes non-polar and polar interferences, good recovery. | More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate. | >90% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Provides the cleanest extracts, minimizes matrix effects, high selectivity and concentration factor, easily automated. | Higher cost per sample, requires more extensive method development. | >95% |
Table 2: Published Performance Data for Orphenadrine Extraction
| Biological Matrix | Extraction Method | Analytical Method | Recovery (%) | Linearity Range | Reference |
| Rat Plasma | Protein Precipitation (Acetonitrile) | LC-MS/MS | Not explicitly stated, but method was fully validated. | 1-500 ng/mL | |
| Human Plasma | Solid-Phase Extraction (Cyanopropyl) | HPLC-DAD | >96.0% | 30-1000 ng/mL | |
| Human Plasma/Urine | Liquid-Liquid Extraction (Isopentane) | GC-NPD | Not explicitly stated, but method was validated. | Down to 1 ng/mL | |
| Pharmaceutical Tablets | Ion-Pair Extraction (Chloroform) | Spectrophotometry | 98.8-102.5% | 0.1-6.0 µg/mL | |
| Human Plasma | Protein Precipitation | HPLC-MS/MS | Satisfactory (not specified) | 1-200 ng/mL |
Section 5: Diagrams and Workflows
// LLE Path LLE_Path [label="Liquid-Liquid Extraction (LLE)", fillcolor="#F1F3F4"]; LLE1 [label="Is sample pH > (pKa+1)?\n(i.e., pH > 10)", shape=Mdiamond, fillcolor="#F1F3F4"]; LLE1_Yes [label="Check solvent polarity.\nIs it appropriate for LogP ~3.8?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LLE1_No [label="FIX: Increase pH with base (e.g., 1M NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LLE2 [label="Emulsion forming?", shape=Mdiamond, fillcolor="#F1F3F4"]; LLE2_Yes [label="FIX: Centrifuge longer/faster or add salt", fillcolor="#34A853", fontcolor="#FFFFFF"];
// SPE Path SPE_Path [label="Solid-Phase Extraction (SPE)", fillcolor="#F1F3F4"]; SPE1 [label="Was cartridge conditioned\n& equilibrated correctly?", shape=Mdiamond, fillcolor="#F1F3F4"]; SPE1_No [label="FIX: Follow proper conditioning protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; SPE1_Yes [label="Review wash & elution solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE2 [label="Is wash solvent too strong?\n(Analyte loss in wash)", fillcolor="#FBBC05"]; SPE3 [label="Is elution solvent too weak?\n(Analyte retained on cartridge)", fillcolor="#FBBC05"];
// Edges Start -> Method; Method -> LLE_Path [label="LLE"]; Method -> SPE_Path [label="SPE"];
LLE_Path -> LLE1; LLE1 -> LLE1_No [label="No"]; LLE1 -> LLE1_Yes [label="Yes"]; LLE1_Yes -> LLE2; LLE2 -> LLE2_Yes [label="Yes"];
SPE_Path -> SPE1; SPE1 -> SPE1_No [label="No"]; SPE1 -> SPE1_Yes [label="Yes"]; SPE1_Yes -> {SPE2, SPE3}; } DOT Caption: Troubleshooting decision tree for low recovery issues.
References
- 1. Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive and specific gas chromatographic and extraction method for the determination of orphenadrine in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Minimizing side effects of orphenadrine citrate in preclinical models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orphenadrine citrate in preclinical models. The information is designed to help minimize side effects and address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action and the expected side effects of this compound in preclinical models?
A1: this compound is a centrally acting skeletal muscle relaxant with anticholinergic and potential analgesic properties. Its primary mechanism is not fully elucidated but is thought to involve central atropine-like effects. The most common side effects observed in preclinical models are due to its anticholinergic activity and are generally dose-dependent. These can include sedation, dizziness, and motor impairment. At higher doses, more severe effects such as seizures can occur.
Q2: What are typical dose ranges for this compound in rodent models for different research applications?
A2: Dose ranges for this compound in preclinical studies vary depending on the animal model and the intended therapeutic effect. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. The following table summarizes reported dose ranges from the literature.
| Animal Model | Application | Route of Administration | Effective Dose Range | Observed Side Effects at Higher Doses |
| Mouse | Analgesia | Intraperitoneal (IP) | Up to 25 mg/kg | Biphasic response: hyperalgesia at low doses, hypoalgesia at higher doses. |
| Mouse | Anesthesia Pre-treatment | Intraperitoneal (IP) | 10 - 20 mg/kg | Sedation. |
| Rat | Seizure Induction | Intraperitoneal (IP) | 50 - 80 mg/kg | Stereotyped behavior, limb movements, head shaking, myoclonic twitches, and generalized convulsive status epilepticus.[1] |
Q3: How can I prepare this compound for oral administration in rodents?
A3: this compound can be formulated for oral gavage. The choice of vehicle is critical to ensure drug stability and minimize any confounding effects from the vehicle itself. A common approach is to create a suspension.
-
Vehicle Selection: A frequently used vehicle for oral gavage in rodent studies is an aqueous solution of methylcellulose (e.g., 0.5%) with or without a surfactant like Tween 80 (e.g., 0.1% to 0.5%). For compounds with poor aqueous solubility, a co-solvent system may be necessary, such as a mixture of DMSO (e.g., up to 10%), PEG300 (e.g., up to 40%), and saline. However, it is essential to test the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
If using a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO) before adding the other components.
-
-
Administration Volume: For oral gavage in rats, the volume should generally not exceed 10 mL/kg body weight. For mice, the volume is typically lower, around 5-10 mL/kg.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Side Effects (Hyperactivity, Sedation)
-
Problem: Animals exhibit excessive sedation or, conversely, hyperactivity and agitation after this compound administration.
-
Possible Causes:
-
The dose is too high, leading to excessive CNS depression (sedation) or paradoxical excitation.
-
The dose is too low, potentially causing hyperalgesia, which can manifest as agitation.[2]
-
The animal's stress level may be influencing the behavioral response.
-
-
Troubleshooting Steps:
-
Review and Adjust Dose: Consult the dose-response table and published literature to ensure the dose is appropriate for the intended effect and animal model. Consider performing a dose-response study to identify the optimal dose with the minimal side effect profile.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behavioral changes.
-
Refine Dosing Schedule: If administering multiple doses, evaluate the dosing interval. A shorter or longer interval may be necessary depending on the observed effects and the drug's half-life.
-
Issue 2: Seizure Activity Observed
-
Problem: Animals exhibit seizure-like behaviors, such as myoclonic twitches, stereotyped movements, or generalized convulsions.[1]
-
Possible Cause: The administered dose of this compound is in the convulsive range (e.g., 50-80 mg/kg in rats).[1]
-
Immediate Action & Protocol:
-
Ensure Animal Safety: Place the animal in a cage with bedding removed to prevent asphyxiation. If multiple animals are housed together, isolate the seizing animal to prevent injury.
-
Administer Anticonvulsant: If ethically approved and part of the experimental protocol, administer a fast-acting anticonvulsant. Benzodiazepines are generally the first-line treatment for drug-induced seizures.[3]
-
Diazepam: Can be administered intraperitoneally (IP) at a dose of 5-10 mg/kg.
-
Pentobarbital: Can be administered IP at a dose of 20-30 mg/kg.
-
-
Provide Supportive Care:
-
Hydration: Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to prevent dehydration, especially if seizures are prolonged.
-
Temperature Control: Monitor the animal's body temperature and provide a heat source if necessary to prevent hypothermia.
-
-
Monitor and Document: Continuously monitor the animal for the duration and severity of seizure activity and its response to treatment. Document all observations and interventions.
-
Euthanasia: If seizures are prolonged, severe, and unresponsive to treatment, humane euthanasia should be considered as an endpoint.
-
Issue 3: Monitoring and Mitigating Anticholinergic Side Effects
-
Problem: Difficulty in assessing and managing common anticholinergic side effects like dry mouth, blurred vision, and urinary retention in rodents.
-
Monitoring and Mitigation Strategies:
-
Dry Mouth (Xerostomia):
-
Monitoring: Observe for excessive grooming of the face and mouth, increased water consumption, or difficulty consuming dry food pellets.
-
Mitigation: Provide softened food mash or gel-based hydration to facilitate eating and drinking. Ensure ad libitum access to water.
-
-
Blurred Vision:
-
Monitoring: While direct assessment is difficult, observe for changes in exploratory behavior, hesitation at cage edges, or altered performance in visual-based behavioral tasks.
-
Mitigation: Minimize the need for complex visual navigation in the experimental setup. Ensure the cage environment is familiar and free of unexpected obstacles.
-
-
Urinary Retention:
-
Monitoring: Check for a distended bladder upon gentle palpation of the lower abdomen. Monitor for reduced urine output by observing cage bedding.
-
Mitigation: If urinary retention is suspected and severe, consult with a veterinarian. Gentle manual expression of the bladder may be considered by trained personnel.
-
-
Co-administration of a Cholinergic Agonist:
-
Concept: To counteract the peripheral anticholinergic effects, co-administration of a muscarinic agonist like pilocarpine can be considered. This approach aims to restore cholinergic activity at peripheral receptors without significantly affecting the central effects of orphenadrine.
-
Experimental Protocol (to be validated):
-
Determine the dose of this compound that produces the desired central effect.
-
In a separate cohort of animals, administer a low dose of pilocarpine (e.g., 0.5-1 mg/kg, IP) concurrently with this compound.
-
Observe for a reduction in peripheral anticholinergic signs (e.g., increased salivation, normal urination) without a significant alteration in the desired central effect of orphenadrine.
-
A dose-response study for pilocarpine co-administration is necessary to find the optimal balance between mitigating side effects and not interfering with the primary experimental outcomes.
-
-
-
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in Mice (Hot Plate Test)
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Procedure: a. Habituate the mice to the testing room for at least 30 minutes before the experiment. b. Gently place each mouse on the hot plate and start a timer. c. Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. d. Record the latency (in seconds) to the first nociceptive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. e. Administer this compound (e.g., 5, 10, 15, 20, 25 mg/kg, IP) or vehicle. f. Test the mice on the hot plate at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of the antinociceptive effect.
Visualizations
Caption: Orphenadrine's mechanism and resulting effects.
Caption: Troubleshooting workflow for adverse events.
References
- 1. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the precision of orphenadrine citrate quantification at low concentrations.
Welcome to the technical support center for the precise quantification of orphenadrine citrate, especially at low concentrations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the quantification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing a high baseline noise in my chromatogram?
A: High baseline noise can significantly impact the limit of detection and quantification. Potential causes include:
-
Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can create a noisy baseline.
-
Solution: Prepare fresh mobile phase daily using HPLC-grade solvents and filter it through a 0.45 µm membrane.[1] Degas the mobile phase before use.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can increase noise.
-
Solution: Flush the flow cell with an appropriate solvent (e.g., isopropanol). If the problem persists, consult the instrument manual for lamp replacement procedures.
-
-
Pump Problems: Inconsistent solvent delivery from the HPLC pump can lead to baseline fluctuations.
-
Solution: Prime the pump to remove air bubbles. If the issue continues, check pump seals and pistons for wear.
-
Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What can I do?
A: Poor peak shape can affect integration accuracy and resolution. Common reasons include:
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Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Adjust the mobile phase pH. For orphenadrine, a slightly acidic mobile phase (e.g., pH 3.0) can improve peak shape.[2] The use of an ion-pairing agent might also be beneficial.
-
-
Column Degradation: A void at the head of the column or contamination can distort peak shape.
-
Solution: Reverse-flush the column (if recommended by the manufacturer) or replace it if it's old or has been used extensively.
-
Q3: I'm experiencing low sensitivity and can't detect this compound at low concentrations. How can I improve this?
A: Achieving low limits of detection is crucial for many applications. Consider the following:
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Suboptimal Wavelength: The UV detection wavelength may not be optimal for this compound.
-
Insufficient Sample Concentration: The concentration in the prepared sample may be too low.
-
Solution: Employ a sample pre-concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to increase the analyte concentration before injection.
-
-
Method of Detection: For very low concentrations, HPLC with UV detection may not be sensitive enough.
-
Solution: Consider using a more sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS methods have been shown to achieve significantly lower limits of detection for orphenadrine.[4]
-
Q4: My results show poor reproducibility. What are the likely causes?
A: Poor reproducibility can stem from various factors throughout the analytical workflow:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps will lead to inconsistent results.
-
Solution: Use calibrated pipettes and ensure consistent vortexing and extraction times. An internal standard can help to correct for variations.
-
-
Injection Volume Variability: An issue with the autosampler can lead to inconsistent injection volumes.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure the injection loop is being filled completely.
-
-
Fluctuating Column Temperature: Changes in column temperature can affect retention times and peak areas.
-
Solution: Use a column oven to maintain a stable temperature.
-
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
Protocol 1: RP-HPLC with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Methanol: Acetonitrile: Water (40:30:30, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 217 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1000 µg/mL.
-
Sonicate the solution for 2 minutes to ensure complete dissolution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-70 µg/mL).
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate to extract the drug.
-
Dilute the solution to the final volume with the solvent and filter through a 0.45 µm filter before injection.
Protocol 2: LC-MS/MS for Low Concentration Quantification
This method is highly sensitive and suitable for bioanalytical applications, such as determining this compound concentrations in plasma.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Eclipse Plus ODS, 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 6 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Elution: A suitable gradient to separate orphenadrine from matrix components.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition: m/z 270.3 → 181
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standards by spiking the appropriate biological matrix (e.g., blank plasma) with the stock solution to create a calibration curve over the desired concentration range (e.g., 1-500 ng/mL).
Sample Preparation (Plasma):
-
To a plasma sample, add a protein precipitation agent such as acetonitrile.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the quantitative performance of different analytical methods for this compound.
Table 1: HPLC-UV Methods
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 10 - 70 | 0.3 | 1.0 | |
| RP-HPLC | 0.5 - 150 | - | 0.0633 | |
| RP-HPLC | 0.1 - 50 | 0.0135 | 0.1063 |
Table 2: LC-MS/MS Methods
| Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | 1 - 500 | 0.07 | - | |
| HPLC-MS/MS | 1 - 200 | - | - | |
| LC-MS/MS | 0.0025 - 10 | - | 0.0025 |
Visualizations
The following diagrams illustrate the experimental workflows for sample analysis and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
Validation & Comparative
Validation of Analytical Methods for Orphenadrine Citrate: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of orphenadrine citrate in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose, ensuring the reliability and accuracy of results in quality control and drug development.[2]
Introduction to this compound and Analytical Validation
This compound is a skeletal muscle relaxant used to alleviate pain and discomfort from muscle spasms. Accurate and precise quantification of this compound in dosage forms is essential for ensuring product quality and therapeutic efficacy. The ICH guidelines provide a framework for validating analytical procedures, encompassing a set of performance characteristics that must be evaluated. These characteristics include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
This guide compares two common analytical techniques for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different validated analytical methods for this compound, providing a basis for objective comparison.
Table 1: RP-HPLC Method Validation Data
| Validation Parameter | Method 1 (Single Drug) | Method 2 (with Paracetamol) | Method 3 (with Aspirin and Caffeine) | Method 4 (Chiral Separation) |
| Linearity Range | 10-70 µg/mL | 0.1-50 µg/mL | 0.5-150 µg/mL | 2-10 µg/mL |
| Correlation Coefficient (R²) | 0.998 | 0.9997 | Not Specified | 0.999 |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98.9-101.4% | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | < 2% | < 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | Not Specified | 6.33×10⁻² - 7.94×10⁻² µg/mL | 0.50 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | Not Specified | 2.00 µg/mL |
| Specificity | Specific | Specific | Specific | Specific |
| Robustness | Robust | Not Specified | Robust | Robust |
Table 2: UV-Vis Spectrophotometry Method Validation Data
| Validation Parameter | Method (with Paracetamol) |
| Linearity Range | 2-12 µg/mL |
| Correlation Coefficient (R²) | Not Specified |
| Accuracy (% Recovery) | 99-100.5% |
| Precision (%RSD) | Intraday: 0.023-0.58%, Interday: 0.35-1.86% |
| Limit of Detection (LOD) | 0.610 µg/mL |
| Limit of Quantitation (LOQ) | 1.85 µg/mL |
| Specificity | Method developed for simultaneous estimation |
| Robustness | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RP-HPLC Method (Single Drug)
-
Instrumentation: A reversed-phase high-performance liquid chromatograph with a UV detector.
-
Column: Zodiac C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 40:30:30 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 217 nm.
-
Sample Preparation: A standard stock solution of 100 µg/mL is prepared, from which a working standard of 60 µg/mL is made for formulation assay studies.
UV-Vis Spectrophotometry Method (with Paracetamol)
-
Instrumentation: A UV-Vis spectrophotometer.
-
Method: Simultaneous equation method.
-
Solvent: Methanol.
-
Wavelengths of Measurement: 248 nm and 202.8 nm.
-
Sample Preparation: A mixed standard solution is prepared by dissolving accurately weighed this compound and paracetamol in methanol. Further dilutions are made to achieve the desired concentration range. For tablet analysis, twenty tablets are weighed and crushed. A quantity of powder equivalent to a specific dose is dissolved in methanol, sonicated, and diluted to the mark.
Capillary Electrophoresis Method (with Paracetamol)
-
Instrumentation: Capillary electrophoresis system.
-
Running Buffer: 30 mM pentane sulfonate sodium in 20 mM MOPS buffer at pH 7.7.
-
Injection Mode: Hydrodynamic injection (25 mbar for 25 s).
-
Voltage: 25 kV (positive polarity).
-
Temperature: 30 °C.
-
Validation: The method was validated for specificity, linearity (r² = 0.994), precision, accuracy, and robustness, with a reported LOQ of 0.02 mg/mL.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of an analytical method validation process as stipulated by ICH guidelines.
Caption: Workflow for analytical method validation according to ICH guidelines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. qbdgroup.com [qbdgroup.com]
A Comparative Analysis of Orphenadrine Citrate and Other Skeletal Muscle Relaxants
In the landscape of skeletal muscle relaxants, a diverse array of therapeutic options exists for researchers and clinicians. This guide provides a detailed comparative study of orphenadrine citrate against other commonly prescribed muscle relaxants, including cyclobenzaprine, methocarbamol, and carisoprodol. The following sections delve into their mechanisms of action, comparative efficacy supported by clinical data, and the experimental protocols utilized in these assessments.
Mechanism of Action: A Diverse Pharmacological Spectrum
The therapeutic effects of skeletal muscle relaxants are achieved through various mechanisms, primarily targeting the central nervous system.
This compound exhibits a multifaceted mechanism of action. It is known to be an antagonist of muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[1][2] Its anticholinergic properties are thought to interfere with the transmission of nerve impulses from the spinal cord to skeletal muscles, contributing to muscle relaxation.[1] Furthermore, it is suggested that orphenadrine may enhance blood perfusion to the muscles.[3]
Cyclobenzaprine , structurally related to tricyclic antidepressants, acts primarily at the brainstem level to reduce tonic somatic motor activity.[4] Its effects are believed to be mediated through the modulation of noradrenergic and serotonergic pathways, influencing both gamma (γ) and alpha (α) motor systems.
Methocarbamol is a centrally acting muscle relaxant whose precise mechanism is not fully elucidated. It is thought to cause skeletal muscle relaxation by general central nervous system depression. Some evidence also suggests that it may directly affect muscles by blocking sodium channels, thereby prolonging the relaxed state of the muscle.
Carisoprodol exerts its effects through its action on the central nervous system, leading to sedation and muscle relaxation. A significant portion of its activity is attributed to its metabolite, meprobamate, which modulates GABA-A receptors in a manner similar to barbiturates. This interaction with GABA-A receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Comparative Efficacy: Insights from Clinical Trials
Direct comparative efficacy data from large-scale, head-to-head clinical trials are limited. However, placebo-controlled studies provide valuable insights into the individual effectiveness of these agents.
| Drug | Study Population | Dosage | Primary Outcome Measure | Result |
| This compound | Patients with liver cirrhosis and muscle cramps | 100 mg twice daily for one month | - Frequency of muscle cramps per week- Pain score (0-10) | - Frequency decreased from 12.53 to 0.6 per week (p < 0.001)- Pain score improved from 8 to 0 (p < 0.001) |
| This compound + Paracetamol | Filipino patients with low back pain | 35 mg this compound + 450 mg paracetamol | Visual Analog Scale (VAS) score for pain | 71.8% of patients had a decrease of at least 2 points on the VAS on day 1 |
| Cyclobenzaprine | Patients with acute skeletal muscle spasm | 5 mg or 10 mg three times daily for 7 days | Patient-rated global impression of change, medication helpfulness, relief from starting backache | 5 mg and 10 mg doses were significantly more effective than placebo (p ≤ 0.001) |
| Methocarbamol | Patients with painful muscle spasm | 1500 mg four times daily | Efficacy in relieving muscle spasm | Effective in approximately 60% of patients compared to 30% for placebo (p < 0.01) |
| Methocarbamol | Patients with acute low back pain | Intravenous administration | Pain score reduction (Numeric Rating Scale) after 60 minutes | Mean pain score reduction of 5.2 points |
| Carisoprodol | Patients with acute lower-back spasm | 250 mg three times daily and at bedtime for 7 days | - Patient-rated global impression of change- Patient-rated relief from starting backache | - Significantly more effective than placebo (p < 0.0001 for both outcomes) |
Experimental Protocols
The following are descriptions of the methodologies employed in the clinical trials cited in this guide.
Clinical Trial Protocol for Orphenadrine in Muscle Cramps
-
Study Design: A randomized controlled trial.
-
Participants: 30 patients with liver cirrhosis complaining of frequent muscle cramps (≥3 per week).
-
Intervention: Patients were randomized to receive either orphenadrine 100 mg twice daily or calcium carbonate 500 mg twice daily (as a control) for one month.
-
Outcome Measures: The primary outcomes were the severity, frequency, and duration of muscle cramps, assessed before and after the treatment period. Recurrence of cramps was also monitored for two weeks after discontinuation of the drug. Pain intensity was measured using a 10-point scale.
Clinical Trial Protocol for Cyclobenzaprine in Acute Muscle Spasm
-
Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.
-
Participants: Adult patients with acute painful muscle spasm of the lumbar or cervical region.
-
Intervention: Patients were randomly assigned to receive cyclobenzaprine (2.5 mg, 5 mg, or 10 mg) or placebo three times daily for 7 days.
-
Outcome Measures: The primary efficacy measures were patient-rated clinical global impression of change, medication helpfulness, and relief from starting backache, all scored on a 5-point rating scale.
Clinical Trial Protocol for Methocarbamol in Painful Muscle Spasm
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 59 matched pairs of patients suffering from painful muscle spasm.
-
Intervention: Patients received either methocarbamol (1500 mg four times daily) or a placebo.
-
Outcome Measures: The primary outcome was the effectiveness of the treatment in relieving muscle spasm.
Clinical Trial Protocol for Carisoprodol in Acute Lower-Back Spasm
-
Study Design: A 7-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with acute, painful muscle spasm of the lower back.
-
Intervention: Patients were randomly assigned to receive either carisoprodol 250 mg tablets or matching placebo tablets three times daily and at bedtime.
-
Outcome Measures: The co-primary efficacy endpoints were patient-rated global impression of change and patient-rated relief from starting backache, both scored on a 5-point rating scale. The primary analysis was conducted on day 3.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for each muscle relaxant and a general workflow for preclinical evaluation.
References
- 1. Methocarbamol versus diazepam in acute low back pain in the emergency department: a randomised double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medclinrese.org [medclinrese.org]
- 4. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Orphenadrine Citrate and Cyclobenzaprine Efficacy in Preclinical Animal Models
In the realm of skeletal muscle relaxants, orphenadrine citrate and cyclobenzaprine are two prominent centrally acting agents utilized for the relief of muscle spasms and associated pain. While both have established clinical use, a detailed comparative analysis of their efficacy in preclinical animal models is crucial for researchers, scientists, and drug development professionals to understand their distinct pharmacological profiles. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Mechanisms of Action: A Tale of Two Pathways
This compound and cyclobenzaprine, though both classified as central muscle relaxants, exert their effects through different neurochemical pathways.
This compound: Structurally related to diphenhydramine, orphenadrine's mechanism is not fully elucidated but is known to involve multiple systems. It possesses anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1][2][3] Its muscle relaxant effects are thought to be mediated by its central atropine-like effects, rather than a direct action on skeletal muscles.[1][4]
Cyclobenzaprine: Structurally similar to tricyclic antidepressants, cyclobenzaprine acts primarily at the brainstem level within the central nervous system. Preclinical research suggests that its muscle relaxant effect is mediated through the activation of the locus coeruleus, leading to an increased release of norepinephrine in the spinal cord. This noradrenergic activity is believed to inhibit alpha and gamma motor neurons, thereby reducing muscle hyperactivity.
Efficacy in Animal Models: Quantitative Data
Direct head-to-head comparative studies of this compound and cyclobenzaprine in the same animal models are limited in the available scientific literature. However, individual studies provide valuable data on their efficacy in various models of muscle spasm and nociception.
This compound Efficacy Data
| Animal Model | Species | Key Efficacy Parameter | Dosage | Route | Outcome |
| Formalin Test | Mice | Reduction in paw licking time | Not specified | Not specified | Clear antinociceptive effects |
| Increasing Temperature Hot-Plate Test | Mice | Increased pain threshold | > Low doses | IP | Hypoalgesia at higher doses |
| Tonic Extensor Seizures (Electroshock) | Mice | Inhibition of seizures | Not specified | Not specified | Effective |
| Tonic Extensor Seizures (Pentylenetetrazol) | Mice | Inhibition of seizures | Not specified | Not specified | Effective |
| Decerebrate Rigidity | Cats | Blockade of rigidity | Not specified | Not specified | Effective in some animals |
Cyclobenzaprine Efficacy Data
| Animal Model | Species | Key Efficacy Parameter | Dosage | Route | Outcome |
| Intercollicular Decerebrate Rigidity | Rat | Abolished muscle rigidity | Not specified | IV | Effective |
| Morphine-Induced Rigidity | Rat | Attenuation of rigidity | Not specified | Not specified | Effective and moderately specific |
| Decerebrate Rigidity | Cat | Attenuation of rigidity | Not specified | Not specified | Effective and moderately specific |
| Polysynaptic Linguomandibular Reflex | Cat | Inhibition of reflex | Not specified | Not specified | Effective and moderately specific |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used to evaluate these muscle relaxants.
Antinociceptive and Analgesic Models
-
Formalin Test: This model assesses inflammatory pain. A dilute solution of formalin is injected into the paw of a rodent, and the time spent licking the injected paw is measured as an indicator of pain.
-
Hot-Plate Test: This test evaluates thermal pain. Animals are placed on a heated surface, and the latency to a pain response (e.g., jumping or paw licking) is recorded.
-
Experimental Workflow:
Models of Muscle Spasticity and Rigidity
-
Decerebrate Rigidity: This model is created by surgically transecting the brainstem between the superior and inferior colliculi. This results in extensor hypertonus, mimicking certain forms of spasticity. The effect of a drug is assessed by measuring the reduction in muscle tone or electromyographic (EMG) activity.
-
Morphine-Induced Rigidity: High doses of morphine can induce muscular rigidity in rats. The ability of a test compound to antagonize this effect is a measure of its muscle relaxant properties.
-
Experimental Protocol for Decerebrate Rigidity Model:
-
Animal Preparation: Anesthesia is induced, and a surgical procedure is performed to create the decerebrate state.
-
Baseline Measurement: Baseline muscle tone or EMG activity is recorded.
-
Drug Administration: The test compound (e.g., orphenadrine or cyclobenzaprine) is administered, typically intravenously.
-
Post-treatment Measurement: Muscle tone or EMG activity is continuously monitored to assess the drug's effect over time.
-
Data Analysis: The percentage reduction in rigidity from baseline is calculated and compared between treatment groups.
-
Comparative Summary and Conclusion
While direct comparative efficacy studies are not abundant, the available preclinical data provides insights into the distinct profiles of this compound and cyclobenzaprine.
-
This compound demonstrates clear antinociceptive effects in models of inflammatory and thermal pain, in addition to its muscle relaxant properties. Its multifaceted mechanism of action, involving anticholinergic, antihistaminic, and NMDA receptor antagonism, may contribute to its broad efficacy profile.
-
Cyclobenzaprine shows robust efficacy in models of centrally mediated muscle rigidity. Its mechanism, tied to the modulation of noradrenergic pathways in the brainstem, points to a more targeted action on the central regulation of muscle tone.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Orphenadrine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of orphenadrine citrate in pharmaceutical formulations. The information presented is synthesized from published analytical method validation studies to assist researchers in selecting the appropriate technique for their specific needs.
Performance Characteristics: A Side-by-Side Comparison
The following tables summarize the performance characteristics of HPLC and GC-MS methods for the determination of this compound, based on data from various studies.
Table 1: HPLC Method Performance
| Parameter | Reported Values | Reference |
| Linearity Range | 10-70 µg/mL | [1][2] |
| 8.788-52.725 µg/mL | [3] | |
| 0.5-150 µg/mL | [4] | |
| 20-140 µg/mL | [5] | |
| Correlation Coefficient (R²) | 0.998 | |
| 0.9991 | ||
| Limit of Detection (LOD) | 0.3 µg/mL | |
| 0.0135 ppm (µg/mL) | ||
| Limit of Quantification (LOQ) | 1.0 µg/mL | |
| 0.1063 ppm (µg/mL) | ||
| Accuracy (% Recovery) | 98.9-101.4% | |
| 100.07% | ||
| Precision (%RSD) | <2% | |
| Inter-day: 0.1-0.2%, Intra-day: 0.0-0.3% |
Table 2: GC-MS Method Performance
| Parameter | Reported Values | Reference |
| Linearity Range | 100-500 µg/mL | |
| Correlation Coefficient (R²) | Not explicitly stated | |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Accuracy (% Recovery) | Not explicitly stated | |
| Precision (%RSD) | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for representative HPLC and GC-MS analyses of this compound, based on published literature.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method developed for the determination of this compound in tablet dosage form.
-
Instrumentation : An isocratic HPLC system equipped with a UV detector is utilized.
-
Column : A Zodiac C18 column (250 mm x 4.6 mm, 5 µm) is employed for separation.
-
Mobile Phase : The mobile phase consists of a mixture of methanol, acetonitrile, and water in a ratio of 40:30:30 (v/v/v).
-
Flow Rate : The mobile phase is delivered at a flow rate of 1.0 mL/min.
-
Detection : UV detection is performed at a wavelength of 217 nm.
-
Retention Time : Under these conditions, the retention time for this compound is approximately 5.35 minutes.
-
Sample Preparation : A standard stock solution is prepared by dissolving 10 mg of this compound in 10 mL of acetonitrile to achieve a concentration of 1000 µg/mL. This stock solution is then further diluted to the desired concentrations for calibration and analysis. For tablet analysis, a crushed tablet powder equivalent to a specific amount of the drug is dissolved in the diluent, sonicated, filtered, and then appropriately diluted.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a developed and validated gas chromatographic method for this compound.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
Column : The chromatographic separation is achieved on a ZB-Drug-1 column (30.0 m x 0.25 mm).
-
Carrier Gas : Nitrogen is used as the carrier gas at a flow rate of 14.0 mL/min and a pressure of 130.8 kPa.
-
Oven Temperature Program : The initial oven temperature is held at 50°C for 10 minutes, then ramped up at a rate of 10°C/min to a final temperature of 200°C, which is held for 10 minutes.
-
Detector Temperature : The FID temperature is maintained at 280°C.
-
Retention Time : The retention time for this compound is reported to be 5.08 minutes.
-
Sample Preparation : Methanol is used as the diluent for the preparation of samples.
Workflow for Method Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS, for the analysis of a single analyte.
References
- 1. ijpbs.com [ijpbs.com]
- 2. [PDF] ESTIMATION OF this compound IN TABLET DOSAGE FORM BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 3. jgtps.com [jgtps.com]
- 4. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of this compound, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
A Double-Blind Comparison of Orphenadrine-Paracetamol Combination and Paracetamol Alone: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of a fixed-dose combination of orphenadrine and paracetamol versus paracetamol administered as a monotherapy. The analysis is based on data from double-blind clinical trials and pharmacological studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
The synergistic analgesic effect of the orphenadrine-paracetamol combination can be attributed to their distinct and complementary mechanisms of action.
Paracetamol: The analgesic properties of paracetamol are primarily mediated through central nervous system pathways. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the brain.[1][2][3][4][5] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever. Another significant pathway involves the metabolism of paracetamol to AM404 in the brain. AM404 acts on the endocannabinoid system and activates TRPV1 receptors, contributing to its analgesic effects. There is also evidence to suggest that paracetamol activates descending serotonergic pathways, further modulating pain perception.
Orphenadrine: Orphenadrine functions as a centrally acting skeletal muscle relaxant with anticholinergic and analgesic properties. Its primary mechanism involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. By blocking NMDA receptors, orphenadrine interferes with the transmission of nerve impulses associated with muscle spasm and pain. Additionally, its anticholinergic action contributes to muscle relaxation by blocking muscarinic acetylcholine receptors. Orphenadrine also exhibits histamine H1 receptor antagonism.
The following diagrams illustrate the proposed signaling pathways for paracetamol and orphenadrine.
Experimental Protocols
The data presented in this guide is primarily derived from double-blind, randomized controlled trials. A summary of a key experimental protocol is provided below.
Study Design: A double-blind, parallel-group, 7-day study was conducted to compare the efficacy of an orphenadrine-paracetamol combination with a placebo.
-
Participants: 44 patients, aged 18 to 70 years, with painful muscular tension and palpable myositis in the neck or neck/upper thorax region were included in the study. Patients were randomly allocated into two homogenous groups, stratified by sex and initial pain intensity.
-
Intervention:
-
Treatment Group: Received a combination tablet containing 35 mg orphenadrine citrate and 450 mg paracetamol.
-
Control Group: Received a placebo tablet.
-
-
Dosage: One tablet administered three times daily.
-
Outcome Measures: The primary outcome was the assessment of pain relief, measured daily using a visual analogue scale (VAS).
-
Statistical Analysis: The specific statistical tests used for data analysis were not detailed in the available abstracts but would typically involve comparisons of mean pain scores between the groups over the treatment period.
The following diagram outlines the general workflow of such a clinical trial.
Data Presentation
The following tables summarize the quantitative data on the efficacy of the orphenadrine-paracetamol combination.
Table 1: Efficacy of Orphenadrine-Paracetamol Combination vs. Placebo in Myalgia
| Day of Treatment | Mean Pain Relief Score (Orphenadrine/Paracetamol) | Mean Pain Relief Score (Placebo) | Statistical Significance (Between Groups) |
| Day 1 | 4.2 | - | Not Statistically Significant |
| Day 2 | 13.8 | - | Not Statistically Significant |
| Day 3 | 19.2 | - | Statistically Significant |
| Day 4 | 22.7 | - | Statistically Significant |
| Day 5 | - | - | Statistically Significant |
| Day 6 | - | - | Statistically Significant |
| Day 7 | - | - | Statistically Significant |
Data extracted from Høivik and Moe, 1983. Pain relief was assessed on a visual analogue scale. Higher scores indicate greater pain relief.
A key study by McGuinness (1983) directly compared the orphenadrine-paracetamol combination with paracetamol alone. While the full quantitative data is not publicly available, the study reported that for all three measured parameters—pain, spasm, and impaired activity—the combination product resulted in a significantly quicker recovery compared to paracetamol alone.
Table 2: Summary of Findings from McGuinness (1983) Trial
| Parameter | Orphenadrine-Paracetamol Combination | Paracetamol Alone |
| Pain | Significantly quicker recovery | Slower recovery |
| Spasm | Significantly quicker recovery | Slower recovery |
| Impaired Activity | Significantly quicker recovery | Slower recovery |
Adverse Effects
The adverse effects associated with the orphenadrine-paracetamol combination are generally mild and are primarily attributed to the anticholinergic properties of orphenadrine. A 2024 real-world effectiveness study on the combination for low back pain reported that adverse events, mainly mild dizziness and somnolence, occurred in 22 out of 255 participants and resolved with rest.
Commonly reported side effects for orphenadrine include:
-
Dry mouth
-
Dizziness
-
Drowsiness
-
Nausea
-
Blurred vision
-
Tachycardia
-
Urinary hesitancy or retention
Paracetamol is generally well-tolerated at therapeutic doses, with a lower incidence of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
The available evidence from double-blind clinical trials indicates that the combination of orphenadrine and paracetamol offers superior analgesic efficacy compared to both placebo and paracetamol monotherapy for painful musculoskeletal conditions. The combination therapy leads to a significantly faster improvement in pain, muscle spasm, and impaired activity. The distinct mechanisms of action of orphenadrine and paracetamol likely contribute to a synergistic therapeutic effect. While the combination is associated with a higher incidence of mild anticholinergic side effects, it is generally well-tolerated. For researchers and drug development professionals, the orphenadrine-paracetamol combination represents a rational and effective approach to the management of pain associated with muscle spasm, warranting further investigation into its long-term efficacy and safety profile.
References
- 1. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetaminophen (paracetamol) is a selective cyclooxygenase‐2 inhibitor in man | Semantic Scholar [semanticscholar.org]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic Orphenadrine Citrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of various generic orphenadrine citrate formulations based on available experimental data. This compound, a skeletal muscle relaxant with anticholinergic and antihistaminic properties, is widely available in generic forms. Ensuring the bioequivalence of these generics to the reference product is crucial for their interchangeability in clinical practice.
Executive Summary
Bioequivalence studies are essential to demonstrate that a generic drug performs in the same manner as the innovator drug. For this compound, these studies typically involve a single-dose, two-way crossover design in healthy volunteers under fasting conditions. The key pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), the time to reach maximum concentration (Tmax), and the elimination half-life (t1/2). The results of these studies indicate that the tested generic formulations of this compound are bioequivalent to the reference products, with their 90% confidence intervals for the ratio of Cmax and AUC falling within the generally accepted range of 80-125%.
Comparative Bioequivalence Data
The following tables summarize the key pharmacokinetic parameters from comparative bioequivalence studies of different this compound formulations.
Table 1: Bioequivalence of this compound 100 mg Extended-Release Tablets (Test vs. Reference - Norflex®) [1]
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Norflex®) | Ratio (Test/Reference) | 90% Confidence Interval |
| AUC0-t (ng·hr/mL) | 1565 ± 731 | Not explicitly stated, but ratio is near 1 | ~99% | Not explicitly stated, but bioequivalent |
| AUC0-inf (ng·hr/mL) | Not explicitly stated | Not explicitly stated, but ratio is near 1 | ~98% | Not explicitly stated, but bioequivalent |
| Cmax (ng/mL) | 82.8 ± 26.2 | Not explicitly stated, but ratio is near 1 | ~98% | Not explicitly stated, but bioequivalent |
| Tmax (hr) | 3.0 ± 0.9 | Occurred 1 hour later than test | - | - |
| t1/2 (hr) | 25.8 ± 10.3 | Not explicitly stated | - | - |
Data presented as mean ± standard deviation where available. The study concluded that the test product is bioequivalent to the reference product.[1]
Table 2: Bioequivalence of Fixed-Dose Combination Tablets (450 mg Paracetamol / 35 mg this compound) [2][3]
| Pharmacokinetic Parameter (Orphenadrine) | Test Formulation (Generic) | Reference Formulation | Ratio (Test/Reference) (%) | 90% Confidence Interval (%) |
| AUC0-t | Not explicitly stated | Not explicitly stated | 105.9 | 100.92 - 111.27 |
| AUC0-∞ | Not explicitly stated | Not explicitly stated | 102.4 | 96.94 - 108.08 |
| Cmax | Not explicitly stated | Not explicitly stated | 106.1 | 100.11 - 112.50 |
This study concluded that the test preparation is bioequivalent to the reference preparation and can be used interchangeably.[3]
Experimental Protocols
The bioequivalence of generic this compound formulations is typically established through in vivo studies in healthy human subjects. The following provides a detailed methodology for a representative bioequivalence study.
Study Design
A single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, 2-period crossover study is a common design. This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations within the same subject. A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.
Study Population
Healthy male and non-pregnant female volunteers between the ages of 18 and 55 are typically enrolled. Subjects undergo a comprehensive medical screening to ensure they are in good health and do not have any contraindications to the study medication.
Dosing and Administration
After a 10-hour overnight fast, subjects receive a single oral dose of either the test or reference this compound formulation with a standardized volume of water.
Blood Sampling
Blood samples are collected at predetermined time intervals before and up to 72 hours after drug administration. A typical sampling schedule includes pre-dose, and multiple post-dose time points to adequately characterize the plasma concentration-time profile of orphenadrine.
Analytical Method
Plasma concentrations of orphenadrine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the determination of the drug in biological matrices.
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated to determine bioequivalence.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of action of orphenadrine, the following diagrams are provided.
Caption: Experimental workflow for a typical crossover bioequivalence study.
Orphenadrine exerts its effects through multiple mechanisms of action, including antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.
Caption: Simplified signaling pathway of histamine H1 receptor antagonism by orphenadrine.
Conclusion
Based on the reviewed studies, generic formulations of this compound have consistently demonstrated bioequivalence to their respective reference listed drugs. The pharmacokinetic profiles of the generic and innovator products are comparable, supporting their interchangeability. The methodologies employed in these bioequivalence studies are robust and adhere to regulatory guidelines, ensuring the quality and performance of the generic products. Researchers and drug development professionals can be confident in the therapeutic equivalence of these generic formulations.
References
Orphenadrine/Paracetamol Combination Demonstrates Superior Analgesic Efficacy Over Placebo in Clinical Trials
The combination of orphenadrine citrate and paracetamol has been shown to provide significantly better pain relief than placebo in multiple clinical studies involving patients with painful musculoskeletal conditions. These findings are supported by quantitative data from controlled trials and an understanding of the distinct, yet complementary, mechanisms of action of the two active components.
A systematic review of available clinical data indicates that the orphenadrine/paracetamol combination is more efficacious than a placebo for pain relief.[1][2] This superiority is evident in studies assessing pain from muscle tension and post-surgical pain.
Quantitative Data from Clinical Trials
The analgesic efficacy of the orphenadrine/paracetamol combination has been quantified in several double-blind, placebo-controlled studies. The following table summarizes key findings from a notable study comparing the combination to a placebo.
| Outcome Measure | Orphenadrine/Paracetamol Group | Placebo Group | Statistical Significance |
| Clinically Significant Improvement | 68% of patients | 25% of patients | p < 0.01 |
| Statistically Significant Pain Relief (from baseline) | Achieved from Day 2 onwards | Not achieved on any day | - |
| Superiority of Combination over Placebo in Pain Relief | Statistically significant from Day 3 onwards | - | - |
Data from Høivik and Moe, 1983, a 7-day study on patients with myalgia.[3][4]
In a separate study involving patients with post-operative oral pain, the combination of orphenadrine (25 mg) and acetaminophen (325 mg) demonstrated statistically superior analgesic efficacy in both Pain Intensity Difference (PID) and Sum of Pain Intensity Difference (SPID) scores compared to placebo at all measured time points from 30 minutes to six hours.[5]
Experimental Protocols
A representative example of the methodology used to evaluate the efficacy of the orphenadrine/paracetamol combination is the double-blind, parallel-group study conducted by Høivik and Moe (1983).
Objective: To compare the clinical efficacy and tolerability of a combination of 35 mg this compound and 450 mg paracetamol with a placebo in patients with pain due to tension in the cervical and upper thoracic musculature.
Study Design:
-
Type: Controlled, double-blind, parallel-group, randomized clinical trial.
-
Duration: 7 days.
-
Participants: 44 patients suffering from myalgia.
-
Randomization: Patients were randomly allocated to one of two treatment groups, stratified by sex and initial pain intensity.
-
Intervention:
-
Active Group: One tablet of orphenadrine (35 mg)/paracetamol (450 mg) three times daily.
-
Control Group: One placebo tablet three times daily.
-
-
Primary Outcome Measure: Daily assessment of pain intensity using a visual analogue scale (VAS).
The workflow for this type of clinical trial is illustrated in the diagram below.
Signaling Pathways and Mechanisms of Action
The enhanced analgesic effect of the orphenadrine/paracetamol combination can be attributed to their different and complementary mechanisms of action.
Orphenadrine is a centrally acting skeletal muscle relaxant. Its therapeutic effects are thought to be related to its anticholinergic properties, acting on central motor centers or the medulla. It also exhibits antihistaminic effects and acts as an NMDA receptor antagonist.
Paracetamol (Acetaminophen) has a more complex and not fully elucidated mechanism. It is considered a weak inhibitor of cyclooxygenase (COX) enzymes, particularly in the central nervous system where peroxide levels are low. There is significant evidence that its analgesic effect is mediated through the activation of descending serotonergic pathways. Furthermore, a metabolite of paracetamol, AM404, is formed in the brain and acts on the endocannabinoid system, which may play a role in its analgesic properties.
The following diagram illustrates the proposed signaling pathways for both drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a combination of orphenadrine/paracetamol tablets ('Norgesic') on myalgia: a double-blind comparison with placebo in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Analgesic combinations with orphenadrine in oral post-surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Safety Profiles of Different Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of commonly prescribed muscle relaxants, categorized as antispasmodics and neuromuscular blockers. The information presented is collated from a range of clinical trials and review articles to support research and drug development efforts.
Executive Summary
Skeletal muscle relaxants are a diverse group of drugs used to treat conditions ranging from acute muscle spasms to spasticity associated with neurological disorders. Their safety profiles vary significantly, influencing clinical decision-making. Antispasmodics, which are centrally acting, are generally associated with central nervous system (CNS) side effects such as drowsiness and dizziness. Some, like carisoprodol, carry a risk of dependence. Neuromuscular blockers, which act peripherally at the neuromuscular junction, have a different set of potential adverse effects, primarily related to cardiovascular and respiratory function. This guide offers a detailed comparative analysis of these safety profiles, supported by available quantitative data from clinical studies.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of common adverse effects for various antispasmodic and neuromuscular blocking agents based on data from clinical trials and prescribing information.
Table 1: Comparative Safety Profile of Antispasmodic Muscle Relaxants
| Adverse Effect | Cyclobenzaprine | Carisoprodol | Metaxalone | Methocarbamol | Orphenadrine | Baclofen | Tizanidine | Chlorzoxazone |
| Drowsiness/Somnolence | 7.3% (immediate release)[1] | 13-17%[2][3] | Not specified quantitatively, but common[4] | 4%[2] | 6.67% | Higher risk than tizanidine | More common than baclofen | Occasional |
| Dizziness/Lightheadedness | Common | 7-8% | Common | Common | 6% | Common | Common | Occasional |
| Dry Mouth | Common | Not specified | Not specified | Not specified | 26.67% | Less common than tizanidine | More common than baclofen | Not specified |
| Headache | Common | 3-5% | Common | Common | Common | Common | Common | Not specified |
| Nausea/Vomiting | Not specified | Common | Common | Common | 6.67% (nausea) | Common | Not specified | Occasional |
| Weakness | Not specified | Not specified | Not specified | Not specified | Common | More common than tizanidine | Less common than baclofen | Not specified |
| Hypotension | Not specified | Postural hypotension reported | Not specified | Reported | Not specified | Reported | Reported | Not specified |
| Hepatotoxicity | Rare | Rare | Rare, jaundice reported | Jaundice reported | Rare | Rare | Associated with liver toxicity | Rare but serious, including fatal cases |
| Abuse Potential | Reported | Significant | Not specified | Some potential | Not specified | Not specified | Not specified | Not specified |
Note: Incidence rates can vary based on dosage, formulation (immediate vs. extended-release), and patient population.
Table 2: Comparative Safety Profile of Neuromuscular Blocking Agents
| Adverse Effect | Succinylcholine | Rocuronium | Vecuronium |
| Hypoxemia | 9.9% | 9.0% | Not specified in direct comparison |
| Hypotension | 10.1% | 6.4% | Not specified in direct comparison |
| Muscle Fasciculations | Common and can be severe | Mild in 22.03% (pretreatment) | Mild in 33.33% (pretreatment) |
| Postoperative Myalgia | Common | Significantly less than vecuronium on day one | Higher incidence than rocuronium on day one |
| Bradycardia | Can occur | Less common | Can occur |
| Hyperkalemia | Significant risk | No risk | No risk |
| Malignant Hyperthermia | A known trigger | Not a trigger | Not a trigger |
| Anaphylaxis | Possible | Possible | Possible |
Note: The incidence of adverse effects with neuromuscular blockers is highly dependent on the clinical setting, dosage, and concomitant medications.
Experimental Protocols
The safety and efficacy of muscle relaxants are primarily evaluated through randomized controlled trials (RCTs). Below are representative methodologies for assessing the safety profiles of these agents.
Assessment of Antispasmodic Safety in Clinical Trials
A typical clinical trial protocol to assess the safety of an antispasmodic agent would involve a multi-center, randomized, double-blind, placebo-controlled, parallel-group study design.
-
Participants: Adult patients with acute, painful musculoskeletal conditions (e.g., low back pain) are recruited. Key inclusion criteria often include a minimum pain score on a visual analog scale (VAS) or numeric rating scale (NRS). Exclusion criteria typically include a history of hypersensitivity to the study drug or related compounds, significant renal or hepatic impairment, a history of substance abuse, and concomitant use of other CNS depressants.
-
Intervention and Control: Participants are randomly assigned to receive the investigational muscle relaxant at one or more dose levels, an active comparator (another muscle relaxant), or a placebo. The treatment duration is typically short-term, often 7 to 14 days.
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, whether observed by the investigator or reported by the patient. The severity, duration, and relationship to the study drug are assessed.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at baseline and at specified intervals throughout the study.
-
Laboratory Tests: Blood chemistry and hematology panels are performed at screening and at the end of the study to monitor for any drug-induced changes, with particular attention to liver function tests (ALT, AST, bilirubin) for drugs with known hepatotoxic potential.
-
Central Nervous System (CNS) Assessment: Specific assessments for CNS effects like drowsiness and dizziness are often conducted using patient-reported outcomes (e.g., questionnaires or diaries) and standardized scales.
-
Cardiovascular Assessment: For drugs with potential cardiovascular effects, electrocardiograms (ECGs) may be performed at baseline and at peak plasma concentrations of the drug to assess for any changes in cardiac conduction.
-
Assessment of Neuromuscular Blocker Safety in the Perioperative Setting
The safety of neuromuscular blocking agents is typically evaluated in the context of general anesthesia for surgical procedures.
-
Participants: Patients scheduled for elective surgery requiring endotracheal intubation and muscle relaxation are enrolled. Patients are often stratified based on the American Society of Anesthesiologists (ASA) physical status classification.
-
Study Design: A randomized, double-blind, comparative design is common, where the investigational neuromuscular blocker is compared to a standard agent (e.g., succinylcholine or another non-depolarizing blocker).
-
Safety and Efficacy Endpoints:
-
Intubating Conditions: The quality of tracheal intubation (e.g., excellent, good, poor) is a primary efficacy and safety endpoint.
-
Hemodynamic Stability: Heart rate and blood pressure are continuously monitored and recorded at key time points (e.g., pre-induction, post-induction, post-intubation) to assess cardiovascular effects.
-
Histamine Release: Clinical signs of histamine release, such as flushing, hypotension, and bronchospasm, are monitored.
-
Recovery Characteristics: The time to recovery of neuromuscular function is assessed using a peripheral nerve stimulator (e.g., train-of-four monitoring).
-
Adverse Events: Any adverse events occurring during the perioperative and immediate postoperative period are recorded.
-
Mandatory Visualization
Signaling Pathway of Baclofen (GABA-B Receptor Agonist)
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Orphenadrine Citrate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Orphenadrine Citrate is a critical component of laboratory safety and environmental responsibility. This compound, a prescription muscle relaxant, is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to stringent disposal protocols is therefore not just a matter of compliance, but a commitment to protecting human health and the ecosystem.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring that laboratory practices align with the highest standards of safety and environmental stewardship.
Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the hazards associated with this compound. Safety Data Sheets (SDS) classify it as:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
Due to these hazards, improper disposal, such as discharge into sewer systems, is strictly prohibited[3].
Step-by-Step Disposal Protocol for Laboratory Settings
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. The following steps should be followed in a laboratory or research setting:
-
Consult Institutional and Local Guidelines: Before proceeding with any disposal, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations. Waste disposal requirements can vary significantly by location.
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous materials.
-
Keep it in a suitable, closed, and properly labeled container for disposal. The label should clearly identify the contents as "Hazardous Waste: this compound."
-
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks or damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
These professionals are equipped to transport and dispose of the chemical waste in accordance with all regulatory requirements, typically via controlled incineration.
-
-
Documentation:
-
Maintain meticulous records of the disposed of this compound, including quantities and disposal dates. This is crucial for regulatory compliance and internal safety audits.
-
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, or empty containers, should be handled as hazardous waste.
-
Empty Containers: Even if empty, containers may retain residue. They should be collected and disposed of along with the chemical waste. Puncturing the packaging to render it unusable for other purposes before disposal in a sanitary landfill is an alternative if permitted by local regulations, though incineration is preferred for combustible packaging.
-
Spill Cleanup: In the event of a spill, collect the material using appropriate tools and place it in a suitable container for disposal. Prevent the spilled material from entering drains or waterways.
Household Disposal of Unused this compound Medications
While this guide is intended for a professional audience, it is worth noting the FDA's general recommendations for household drug disposal when a take-back program is not available. This compound is not on the FDA's "flush list". For non-flush list medications, the FDA advises the following steps:
-
Mix the medication (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a resealable plastic bag.
-
Throw the container in your household trash.
-
Scratch out all personal information on the prescription label of the empty container to protect your privacy.
However, given the high aquatic toxicity of this compound, utilizing a drug take-back program is the most environmentally sound option for household disposal.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory compliance.
References
Personal protective equipment for handling Orphenadrine Citrate
Essential Safety and Handling of Orphenadrine Citrate
For researchers, scientists, and drug development professionals, ensuring safe handling of this compound is paramount. This guide provides immediate safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following PPE is recommended to prevent exposure through inhalation, skin, or eye contact.[1][2]
Engineering Controls:
-
Work in a well-ventilated area.[3] The use of local exhaust ventilation and good general extraction is recommended to minimize exposure.[4]
Eye Protection:
-
Protective safety glasses with side-shields are recommended.[5]
Hand Protection:
-
Wear chemical-impermeable protective gloves.
Skin and Body Protection:
-
A lab coat, apron, or other protective clothing should be worn.
Respiratory Protection:
-
If user operations generate dust, a NIOSH-approved dust respirator should be used to keep airborne contaminant levels below exposure limits.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound.
| Route of Administration | Test Animal | LD50 (Lethal Dose, 50%) |
| Oral | Mouse | 150 mg/kg |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Keep away from heat and sources of ignition.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep the container in a cool, well-ventilated place.
-
Store at room temperature in the original container and protect from light.
Emergency and First Aid Protocols
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.
Spillage and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment:
-
Use appropriate tools to put the spilled solid in a convenient waste disposal container.
-
Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.
-
Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.
Waste Disposal:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Waste should not be disposed of untreated to the sewer.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
